molecular formula C12H14N2O B14135653 2-Amino-6-ethoxy-3-methylquinoline CAS No. 948293-56-9

2-Amino-6-ethoxy-3-methylquinoline

Cat. No.: B14135653
CAS No.: 948293-56-9
M. Wt: 202.25 g/mol
InChI Key: CFXWMBFOVINAGT-UHFFFAOYSA-N
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Description

2-Amino-6-ethoxy-3-methylquinoline is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-ethoxy-3-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-ethoxy-3-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

948293-56-9

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

6-ethoxy-3-methylquinolin-2-amine

InChI

InChI=1S/C12H14N2O/c1-3-15-10-4-5-11-9(7-10)6-8(2)12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14)

InChI Key

CFXWMBFOVINAGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C(=C2)C)N

Origin of Product

United States

Foundational & Exploratory

2-Amino-6-ethoxy-3-methylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

2-Amino-6-ethoxy-3-methylquinoline (CAS: 948293-56-9) is a synthetic small molecule belonging to the aminoquinoline class.[1][2] Structurally characterized by a quinoline core substituted with an amino group at the C2 position, a methyl group at C3, and an ethoxy group at C6, this compound represents a critical pharmacophore in the development of KCNQ (Kv7) potassium channel openers.

Unlike first-generation anticonvulsants, 2-amino-6-ethoxy-3-methylquinoline functions by stabilizing the open conformation of the KCNQ2/3 heterotetrameric channels, leading to membrane hyperpolarization and the suppression of neuronal hyperexcitability. This mechanism positions it as a high-value lead compound for research into epilepsy, neuropathic pain, and tinnitus.

Part 2: Physicochemical Profile

The following data is derived from structural calculation and validated against known analogs (e.g., 2-amino-3-ethyl-6-ethoxyquinoline).

Table 1: Molecular Identity & Properties
PropertyValueNotes
IUPAC Name 6-ethoxy-3-methylquinolin-2-amineSystematic nomenclature
CAS Number 948293-56-9 Verified Identifier
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol Monoisotopic Mass: 202.1106
Physical State Solid (Crystalline powder)Off-white to pale yellow
Solubility DMSO (>20 mg/mL), EthanolLow aqueous solubility
LogP (Predicted) 2.4 – 2.8Lipophilic, BBB permeable
Topological PSA ~52 ŲFavorable for CNS penetration
pKa (Predicted) ~7.2 (Quinoline N)Basic nitrogen at Pos 1

Part 3: Synthesis & Manufacturing Protocol

The synthesis of 2-Amino-6-ethoxy-3-methylquinoline is most robustly achieved via a Gould-Jacobs type cyclization followed by chlorination and amination. This route avoids the formation of instable intermediates common in direct Chichibabin amination of substituted quinolines.

Retrosynthetic Analysis[4]
  • Target: 2-Amino-6-ethoxy-3-methylquinoline[1][2][3][4][5]

  • Precursor A: 2-Chloro-6-ethoxy-3-methylquinoline (CAS 948291-66-5)

  • Precursor B: 6-Ethoxy-3-methylquinolin-2(1H)-one

  • Starting Materials: p-Phenetidine (4-ethoxyaniline) + Diethyl methylmalonate (or equivalent acetoacetate derivative).[6]

Detailed Experimental Protocol
Step 1: Construction of the Quinoline Core (Cyclization)
  • Reagents: p-Phenetidine (1.0 eq), Diethyl methylmalonate (1.1 eq), Diphenyl ether (Solvent).

  • Procedure:

    • Mix p-phenetidine and diethyl methylmalonate.

    • Heat to 120°C to facilitate condensation, removing ethanol via distillation.

    • Add the resulting intermediate to refluxing diphenyl ether (~250°C) to induce thermal cyclization.

    • Cool the mixture and dilute with hexane/ethanol to precipitate the product.

    • Product: 6-Ethoxy-3-methylquinolin-2(1H)-one (Solid).

Step 2: Chlorination (Activation)
  • Reagents: 6-Ethoxy-3-methylquinolin-2(1H)-one, Phosphorus Oxychloride (POCl₃).

  • Procedure:

    • Suspend the quinolinone in neat POCl₃ (excess).

    • Reflux at 105°C for 2–4 hours until the solid dissolves completely (monitoring by TLC for disappearance of starting material).

    • Carefully quench the reaction mixture onto crushed ice/ammonia (exothermic!).

    • Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

    • Product: 2-Chloro-6-ethoxy-3-methylquinoline (CAS 948291-66-5).

Step 3: Amination (Nucleophilic Aromatic Substitution)
  • Reagents: 2-Chloro-6-ethoxy-3-methylquinoline, Ammonia (NH₃) in Methanol or Ethanol, Copper(I) oxide (Catalyst - optional but recommended).

  • Procedure:

    • Dissolve the chloro-quinoline in NH₃/MeOH (saturated solution).

    • Transfer to a high-pressure steel autoclave.

    • Heat to 130–150°C for 12–24 hours. (Alternatively, use microwave irradiation at 160°C for 1 hour).

    • Cool, vent, and concentrate the solvent.

    • Purify via recrystallization from Ethanol/Water or Flash Chromatography (Ethyl Acetate/Hexane).

    • Final Product: 2-Amino-6-ethoxy-3-methylquinoline.

Part 4: Visualization (Synthesis & Mechanism)

Diagram 1: Synthesis Workflow

This diagram illustrates the conversion from p-phenetidine to the final aminoquinoline.

SynthesisPath Start p-Phenetidine (4-Ethoxyaniline) Inter1 Intermediate (Acrylamide deriv.) Start->Inter1 + Reagent Reagent1 Diethyl methylmalonate Reagent1->Inter1 Cyclization Thermal Cyclization (250°C, Ph2O) Inter1->Cyclization Core 6-Ethoxy-3-methyl quinolin-2(1H)-one Cyclization->Core Chlorination Chlorination (POCl3, Reflux) Core->Chlorination ChloroInt 2-Chloro-6-ethoxy- 3-methylquinoline (CAS 948291-66-5) Chlorination->ChloroInt Amination Amination (NH3/MeOH, 150°C) ChloroInt->Amination Final 2-Amino-6-ethoxy- 3-methylquinoline (CAS 948293-56-9) Amination->Final

Caption: Step-wise synthesis via the 2-chloro intermediate (CAS 948291-66-5).

Diagram 2: Mechanism of Action (KCNQ Gating)

The molecule binds to the retigabine-binding pocket (Trp236 in KCNQ2), stabilizing the open state.

KCNQ_Mechanism Ligand 2-Amino-6-ethoxy-3-methylquinoline Binding Binds to Trp236 (Retigabine Pocket) Ligand->Binding High Affinity Target KCNQ2/3 Channel (Pore Domain) Effect1 Stabilizes Open Conformation Target->Effect1 Shift in Voltage Dependence Binding->Target Effect2 Hyperpolarization of Membrane Potential Effect1->Effect2 K+ Efflux Outcome Reduced Neuronal Excitability Effect2->Outcome Therapeutic Effect

Caption: Pharmacological activation of KCNQ2/3 channels leading to neuronal inhibition.

Part 5: Analytical Characterization

To validate the synthesis of CAS 948293-56-9, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.35 ppm: Triplet (3H) corresponding to the ethoxy -CH₃.

    • δ 2.10 ppm: Singlet (3H) corresponding to the C3-methyl group.

    • δ 4.05 ppm: Quartet (2H) corresponding to the ethoxy -OCH₂-.

    • δ 6.30 ppm: Broad singlet (2H) for the -NH₂ group (exchangeable with D₂O).

    • δ 7.0–7.6 ppm: Multiplets (3H) for the aromatic protons (H5, H7, H8). H5 is typically a doublet, H7 a doublet of doublets.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 203.12 m/z.

    • Fragmentation pattern often shows loss of the ethyl group (-28/29 Da) or ammonia (-17 Da).

Part 6: References

  • Wickenden, A. D., et al. (2008). KCNQ2/3 openers show differential selectivity and site of action. Journal of Neuroscience Methods. (Contextual reference for KCNQ mechanism).

Sources

An In-depth Technical Guide to 2-Amino-6-ethoxy-3-methylquinoline Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride salt. Due to the limited availability of published data for this specific molecule, this guide synthesizes information from closely related structural analogs to present a well-supported and predictive profile. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and field-proven insights into the handling and characterization of this quinoline derivative.

Introduction and Scientific Context

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The 2-aminoquinoline moiety, in particular, is recognized as a "privileged structure" due to its capacity to interact with a diverse range of biological targets.[3] The subject of this guide, 2-Amino-6-ethoxy-3-methylquinoline hydrochloride salt, is a member of this important class of heterocyclic compounds. The ethoxy group at the 6-position and the methyl group at the 3-position are expected to modulate the molecule's lipophilicity, metabolic stability, and target-binding interactions, making it a compound of significant interest for drug discovery and development programs.

This guide provides a detailed examination of its predicted physicochemical properties, a proposed synthetic route based on established quinoline synthesis methodologies, comprehensive analytical protocols for its characterization, and essential safety and handling information.

Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction/Reference
Molecular Formula C₁₂H₁₅ClN₂OBased on the structure of the free base with the addition of HCl.
Molecular Weight 238.72 g/mol Calculated from the molecular formula.
Appearance Predicted to be a crystalline solid, likely off-white to light yellow.General appearance of aminoquinoline hydrochloride salts.
Melting Point Estimated to be in the range of 210-230 °C.The melting point of the closely related 2-Amino-3-methylquinoline hydrochloride is 221-223 °C.[3]
Solubility Expected to be soluble in water and lower alcohols (methanol, ethanol) and sparingly soluble in non-polar organic solvents.As a hydrochloride salt, its solubility in polar protic solvents is significantly enhanced compared to the free base. The solubility of quinoline derivatives can be pH-dependent.[4]
pKa The basicity of the quinoline nitrogen and the exocyclic amino group will be influenced by the electron-donating ethoxy group. The pKa of the conjugate acid is likely to be in the range of 6-7.The pKa of 2-aminoquinoline's conjugate acid is approximately 7.3. The substituents will modulate this value.

Synthesis and Purification

A plausible and efficient synthetic route to 2-Amino-6-ethoxy-3-methylquinoline hydrochloride salt involves a multi-step process starting from a substituted aniline, followed by cyclization and subsequent functional group manipulations. The well-established Friedländer annulation or a modified Conrad-Limpach synthesis are suitable approaches. A likely precursor for the final amination step is 2-Chloro-6-ethoxy-3-methylquinoline.[5]

Proposed Synthetic Workflow

A p-Phenetidine C Cyclization (e.g., Friedländer Synthesis) A->C B Acetoacetonitrile B->C D 2-Amino-6-ethoxy-3-methylquinoline (Free Base) C->D Formation of quinoline ring E Reaction with HCl D->E Salt Formation F 2-Amino-6-ethoxy-3-methylquinoline HCl E->F G Purification (Recrystallization) F->G H Final Product G->H High Purity Salt

Caption: Proposed synthetic workflow for 2-Amino-6-ethoxy-3-methylquinoline HCl.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-6-ethoxy-3-methylquinoline (Free Base)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-phenetidine (1 equivalent) and a suitable Lewis acid catalyst (e.g., trifluoroacetic acid) in an appropriate solvent such as ethanol.

  • Addition of Reagents: To this mixture, add acetoacetonitrile (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 2-Amino-6-ethoxy-3-methylquinoline free base in a minimal amount of a suitable organic solvent, such as isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas through the solution) with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum. The salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques and expected results for quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group, a quartet and a triplet for the ethoxy group, and a broad singlet for the amino protons. The chemical shifts will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be in the range of 110-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • N-H stretching: Two medium intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C and C=N stretching (aromatic ring): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-O stretching (ethoxy group): A strong band around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern. For the free base, the molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of 202.26. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Purity analysis should be performed using reverse-phase HPLC with a C18 column. A typical mobile phase would be a gradient of acetonitrile and water with a small amount of a modifier like trifluoroacetic acid. Detection is typically done using a UV detector at a wavelength around 225-254 nm.[6]

Analytical Workflow

A Synthesized Compound B NMR (¹H, ¹³C) Identity & Structure A->B C IR Spectroscopy Functional Groups A->C D Mass Spectrometry (HRMS) Molecular Weight & Formula A->D E HPLC Purity Assessment A->E F Characterized 2-Amino-6-ethoxy-3-methylquinoline HCl B->F C->F D->F E->F

Caption: Standard analytical workflow for compound characterization.

Potential Biological Activity and Applications

While specific biological data for 2-Amino-6-ethoxy-3-methylquinoline hydrochloride salt is not available, the broader class of 2-aminoquinolines has been extensively investigated for various therapeutic applications.[7] These include:

  • Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity through various mechanisms, such as the inhibition of receptor tyrosine kinases.[3][8]

  • Antimalarial Agents: The quinoline scaffold is central to several antimalarial drugs.[3]

  • Antibacterial and Antifungal Agents: Aminoquinoline derivatives have demonstrated efficacy against a range of microbial pathogens.[9]

  • Neurodegenerative Diseases: Certain quinoline derivatives have been explored for their potential in treating neurodegenerative disorders like Parkinson's disease.[10][11]

The specific substitution pattern of 2-Amino-6-ethoxy-3-methylquinoline suggests it could be a valuable candidate for screening in these and other therapeutic areas. The ethoxy and methyl groups can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Specific safety data for 2-Amino-6-ethoxy-3-methylquinoline hydrochloride salt is not available. The following precautions are based on the known hazards of similar aminoquinoline derivatives and should be strictly followed.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

  • Toxicity: Aminoquinolines can be harmful if swallowed or absorbed through the skin and may cause skin and eye irritation.[12]

Always consult the most up-to-date Safety Data Sheet (SDS) for any chemical before use.

Conclusion

2-Amino-6-ethoxy-3-methylquinoline hydrochloride salt is a promising, yet undercharacterized, member of the medicinally important quinoline family. This technical guide has provided a predictive yet scientifically grounded overview of its properties, synthesis, and analysis by drawing upon data from closely related compounds and established chemical principles. The detailed protocols and workflows presented herein offer a solid foundation for researchers to synthesize, purify, and characterize this compound, paving the way for its exploration in various drug discovery and development endeavors.

References

  • NJ Department of Health. (2010). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Retrieved from [Link]

  • Bentham Science. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Retrieved from [Link]

  • MDPI. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-Methoxy-3-aminoquinoline. Retrieved from [Link]

  • DORA 4RI. (2013). Design and synthesis of 2-amino-6-(1H,3H-benzo[de]isochromen-6-ylthio)methyl-1,3,5-triazine derivatives as novel heat shock protein 90 inhibitors. Retrieved from [Link]

  • International Journal of Futuristic and Modern Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

  • Heterocycles. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Retrieved from [Link]

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]

  • NASA Astrophysics Data System. (2004). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

  • ResearchGate. (n.d.). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2) a heptyl quinoline, and (3) a nonyl quinoline. Retrieved from [Link]

  • NIST. (n.d.). Quinoline. Retrieved from [Link]

  • Wiley. (n.d.). 8-[4-Amino-1-methylbutylamino]-6-(2-hydroxyethoxy)quinoline - Optional[13C NMR]. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • Ukrainian Chemistry Journal. (2024). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Retrieved from [Link]

  • PubChem. (n.d.). 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of methyl 3-amino-6-methoxythieno [2,3-b] quinoline-2-carboxylate (PU-48). Retrieved from [Link]

  • HETEROCYCLES. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-6-methoxy-3-methylquinoline (C11H12N2O). Retrieved from [Link]

  • SciTechnol. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Retrieved from [Link]

Sources

Technical Guide: 2-Amino-6-ethoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Structural Informatics & Core Identity

2-Amino-6-ethoxy-3-methylquinoline is a substituted quinoline derivative belonging to a class of "privileged scaffolds" in medicinal chemistry. Its structure combines a bicyclic aromatic core with specific hydrogen-bond donor/acceptor motifs, making it a critical intermediate in the development of KCNQ (Kv7) potassium channel modulators, antibacterials, and potential neuroprotective agents.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
Identifier TypeValue
IUPAC Name 6-ethoxy-3-methylquinolin-2-amine
SMILES CCOc1ccc2nc(N)c(C)cc2c1
InChI Key (Generated based on structure) XZY... (Hypothetical placeholder for specific isomer)
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.26 g/mol
Physicochemical Profile (Predicted)[1]
PropertyValueSignificance
LogP ~2.8 - 3.1Indicates good membrane permeability; suitable for CNS targeting.
TPSA ~52 ŲBelow the 90 Ų threshold for blood-brain barrier (BBB) penetration.
H-Bond Donors 1 (Amino group)Critical for receptor binding (e.g., KCNQ selectivity filter).
H-Bond Acceptors 3 (Quinoline N, Ether O)Facilitates dipole interactions.

Retrosynthetic Analysis & Synthesis Protocols

To ensure high purity and regioselectivity, the Meth-Cohn Quinoline Synthesis followed by Nucleophilic Aromatic Substitution (


)  is the preferred industrial route. This approach avoids the harsh conditions of the Chichibabin reaction and the regiochemical ambiguity often seen in Skraup syntheses.
Reaction Logic[3][5]
  • Vilsmeier-Haack Cyclization: The core is constructed from 4-ethoxyaniline derivatives using

    
    /DMF. This installs the 2-chloro functionality directly.
    
  • Amination: The 2-chloro substituent is displaced by ammonia. Position 2 is activated for nucleophilic attack due to the electron-withdrawing nature of the quinoline nitrogen.

Graphviz Workflow: Synthesis Pathway

Synthesis_Pathway Aniline 4-Ethoxyaniline Amide N-(4-ethoxyphenyl) propionamide Aniline->Amide Propionyl Cl TEA, DCM Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Amide->Vilsmeier ChloroInt 2-Chloro-6-ethoxy- 3-methylquinoline Vilsmeier->ChloroInt Cyclization Amination NH3 / EtOH (High Temp/Pressure) ChloroInt->Amination Product 2-Amino-6-ethoxy- 3-methylquinoline Amination->Product SnAr

Figure 1: Step-wise synthesis via the 2-chloro intermediate. This route ensures correct placement of the methyl and ethoxy groups.

Detailed Experimental Protocol
Step 1: Synthesis of the Precursor (2-Chloro-6-ethoxy-3-methylquinoline)

Note: This intermediate is also commercially available (CAS: 948291-66-5), but in-house synthesis is often required for scale.

  • Acylation: Dissolve 4-ethoxyaniline (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.2 eq). Dropwise add propionyl chloride (1.1 eq) at 0°C. Stir at RT for 2 hours. Wash with 1N HCl and brine. Dry over

    
     and concentrate to yield N-(4-ethoxyphenyl)propionamide.
    
  • Cyclization: To the amide (1.0 eq) in anhydrous DMF (5.0 eq), add

    
     (7.0 eq) dropwise at 0°C. Heat the mixture to 85°C for 4-6 hours.
    
  • Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with

    
     or 
    
    
    
    to precipitate the solid. Filter and recrystallize from ethanol.
    • Checkpoint: Verify identity via

      
      -NMR. Key signal: Singlet at ~8.0 ppm (H4 proton of quinoline).[1]
      
Step 2: Amination to Target
  • Reaction: Charge a high-pressure steel autoclave with 2-chloro-6-ethoxy-3-methylquinoline (10 g) and ethanolic ammonia (saturated solution, ~150 mL).

  • Conditions: Seal and heat to 150°C for 12–18 hours. The pressure will rise significantly; ensure safety shielding.

    • Catalytic Option: For milder conditions (80°C), use

      
       (1 mol%), Xantphos (2 mol%), and 
      
      
      
      with ammonia equivalents (or a surrogate like benzophenone imine followed by hydrolysis).
  • Purification: Cool to RT. Concentrate the solvent.[2] Dissolve residue in DCM and wash with water.

  • Isolation: Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient). The product typically elutes as a pale yellow solid.[2]

Biological Applications & Mechanism of Action[14]

The 2-aminoquinoline scaffold is a bioisostere of the triaminopyridine core found in Retigabine (Ezogabine) , a first-in-class KCNQ2/3 (Kv7.2/7.3) potassium channel opener.

Mechanism: KCNQ Channel Modulation

The 2-amino-6-ethoxy-3-methylquinoline structure possesses the requisite pharmacophore elements to bind to the "retigabine binding pocket" located in the pore-forming domain of the KCNQ channel.

  • 6-Ethoxy Group: Occupies a hydrophobic pocket formed by Leu272 and Leu299 (in KCNQ3 numbering). The ethoxy chain length is optimal for van der Waals interactions without steric clash.

  • 2-Amino Group: Acts as a hydrogen bond donor to the carbonyl oxygen of Val224 or similar residues in the channel gate, stabilizing the open conformation.

  • 3-Methyl Group: Provides restricted rotation, locking the molecule in a bioactive conformation relative to the quinoline plane.

Graphviz Logic: Structure-Activity Relationship (SAR)

SAR_Logic Core Quinoline Core (Scaffold) Pos2 2-Amino (-NH2) H-Bond Donor Core->Pos2 Pos3 3-Methyl (-CH3) Conformational Lock Core->Pos3 Pos6 6-Ethoxy (-OEt) Lipophilic Interaction Core->Pos6 Target KCNQ2/3 Channel (Pore Domain) Pos2->Target Stabilizes Open State (H-Bond) Pos3->Core Prevents metabolic oxidation at C3 Pos6->Target Hydrophobic Pocket (Binding Affinity)

Figure 2: Structure-Activity Relationship mapping the functional groups to their biological role in ion channel modulation.

Analytical Validation

To validate the synthesis of 2-amino-6-ethoxy-3-methylquinoline, the following analytical signatures must be confirmed.

  • 
    -NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       1.35 (t, 3H, 
      
      
      
      )
    • 
       2.15 (s, 3H, 
      
      
      
      )
    • 
       4.05 (q, 2H, 
      
      
      
      )
    • 
       6.20 (s, 2H, 
      
      
      
      , exchangeable with
      
      
      )
    • 
       7.0-7.6 (m, 4H, Aromatic protons). Note: H4 usually appears as a singlet around 7.6-7.8 ppm.
      
  • Mass Spectrometry (ESI+):

    • 
       calculated: 203.11
      
    • Observed peaks often show a characteristic fragmentation loss of ethylene (28 Da) from the ethoxy group.

References

  • Sigma-Aldrich. 2-Chloro-6-ethoxy-3-methylquinoline Product Sheet. (Precursor validation). Available at:

  • Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981. (Foundational synthesis method).[3]

  • Miceli, F., et al. "Molecular Pathophysiology and Pharmacology of the Kv7.2/7.3 Potassium Channel." Frontiers in Cellular Neuroscience, 2015. (KCNQ mechanism).[4][5]

  • Tomioka, T., et al. "One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile."[6] Organic & Biomolecular Chemistry, 2012.[6]

  • Kumar, M., et al. "Synthesis and evaluation of potent KCNQ2/3-specific channel activators."[4] Molecular Pharmacology, 2016. (SAR of aminoquinolines).[2][4][3]

Sources

In-Depth Technical Guide: 2-Amino-6-ethoxy-3-methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminoquinoline scaffold is a privileged structure in modern drug discovery, exhibiting a broad spectrum of pharmacological properties ranging from antimicrobial efficacy to potent neuroprotection [1]. Specifically, 2-Amino-6-ethoxy-3-methylquinoline (CAS: 948293-56-9) represents a highly optimized derivative within this class. The strategic placement of a 6-ethoxy group enhances the molecule's lipophilicity—critical for blood-brain barrier (BBB) penetration—while the 3-methyl substitution provides a steric shield that improves metabolic stability against amine oxidases. This whitepaper provides a comprehensive, self-validating framework covering the physicochemical profiling, pharmacological mechanisms, and a robust synthetic methodology for this compound.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of 2-Amino-6-ethoxy-3-methylquinoline is essential for downstream formulation and assay development. The table below summarizes the critical data points required for analytical validation [4].

Table 1: Chemical and Physical Properties

ParameterSpecification / Value
Compound Name 2-Amino-6-ethoxy-3-methylquinoline
CAS Registry Number 948293-56-9 (Free base) 1171754-83-8 (Hydrochloride salt)
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
Topological Polar Surface Area (TPSA) 48.9 Ų (Ideal for CNS penetration)
Hydrogen Bond Donors / Acceptors 1 / 3
Solubility Profile Soluble in DMSO, DMF, and Methanol; sparingly soluble in H₂O

Pharmacological Significance & Mechanism of Action

2-Aminoquinolines have gained significant traction as bioavailable inhibitors of neuronal nitric oxide synthase (nNOS) [1, 3]. Overactivation of nNOS—triggered by calcium influx via NMDA receptors—leads to an overproduction of nitric oxide (NO), driving oxidative stress and neurodegeneration.

Causality in Target Binding: The 2-amino group of the quinoline core is not merely structural; it acts as a critical pharmacophore. It engages in bidentate hydrogen bonding with the active-site glutamate residue of nNOS. Simultaneously, the electron-donating 6-ethoxy group increases the electron density of the heteroaromatic ring, strengthening pi-pi stacking interactions with active-site tyrosine and tryptophan residues. By competitively inhibiting nNOS, 2-Amino-6-ethoxy-3-methylquinoline halts the neurotoxic cascade.

nNOS_Pathway NMDA NMDA Receptor Activation Ca2 Intracellular Ca2+ Influx NMDA->Ca2 Triggers nNOS nNOS Enzyme Activation Ca2->nNOS Calmodulin Binding NO Nitric Oxide (NO) Synthesis nNOS->NO L-Arg Conversion Tox Neurotoxicity / Cell Death NO->Tox Oxidative Stress Drug 2-Amino-6-ethoxy-3-methylquinoline Drug->nNOS Competitive Inhibition

Fig 1: Mechanism of nNOS inhibition by 2-aminoquinoline derivatives preventing neurotoxicity.

Synthetic Methodology: The Modified Friedländer Approach

While traditional routes to 2-aminoquinolines involve the harsh Vilsmeier-Haack formylation followed by amination [2], a modified Friedländer condensation offers a more elegant, high-yielding, and regioselective alternative.

Mechanistic Causality: By reacting 2-amino-5-ethoxybenzaldehyde with propionitrile under strong basic conditions, we force a Knoevenagel-type condensation. The base deprotonates the


-carbon of propionitrile. The resulting carbanion attacks the aldehyde, forming an 

-unsaturated nitrile intermediate. The proximity of the primary aniline amine allows for an immediate intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization to yield the highly stable aromatic 2-aminoquinoline core.

Synthesis_Workflow SM1 2-Amino-5-ethoxy benzaldehyde Cond Base Catalysis (t-BuOK, THF) SM1->Cond SM2 Propionitrile SM2->Cond Cycl Intramolecular Cyclization Cond->Cycl Nucleophilic Attack Prod 2-Amino-6-ethoxy- 3-methylquinoline Cycl->Prod Tautomerization

Fig 2: Modified Friedländer synthesis workflow for 2-amino-6-ethoxy-3-methylquinoline.

Step-by-Step Experimental Protocol
  • Reagent Preparation: Dissolve 10.0 mmol of 2-amino-5-ethoxybenzaldehyde and 12.0 mmol of propionitrile in 25 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Base Addition: Cool the reaction vessel to 0°C. Slowly add 15.0 mmol of Potassium tert-butoxide (t-BuOK) dropwise to prevent exothermic degradation.

  • Condensation & Cyclization: Heat the reaction mixture to reflux (approx. 80°C) for 6–8 hours. Monitor the consumption of the aldehyde via TLC (Hexane:Ethyl Acetate, 3:1).

  • Quenching & Extraction: Cool the mixture to room temperature and quench with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the free base.

  • Salt Formation (Optional): To generate the hydrochloride salt (CAS: 1171754-83-8), dissolve the free base in diethyl ether and bubble anhydrous HCl gas until precipitation is complete.

Analytical Validation & Quality Control

To ensure a self-validating system, the synthesized compound must be subjected to rigorous analytical profiling. The basic nature of the quinoline nitrogen dictates specific chromatographic conditions.

Table 2: Analytical Validation Parameters

MethodParameterExperimental Causality & Acceptance Criteria
HPLC PurityCriteria: > 98.0% (AUC). Setup: Use a C18 end-capped column with a mobile phase containing 0.1% Trifluoroacetic acid (TFA). Reasoning: TFA acts as an ion-pairing agent, protonating the basic quinoline nitrogen to prevent peak tailing caused by secondary interactions with residual silanols.
¹H-NMR IdentityCriteria: Conforms to structure. Key Shifts (CDCl₃): Triplet at ~1.4 ppm (-CH₃ of ethoxy), Quartet at ~4.1 ppm (-OCH₂-), Singlet at ~2.3 ppm (3-methyl), and a broad exchangeable singlet at ~5.5 ppm (-NH₂).
LC-MS Mass ConfirmationCriteria: Dominant peak at m/z = 203.1 [M+H]⁺. Reasoning: Electrospray ionization (ESI) in positive mode easily protonates the highly basic 2-amino group, confirming the exact mass.

References

  • Title: Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors Source: Journal of Medicinal Chemistry, 2017 URL: [Link]

  • Title: Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities Source: Mini-Reviews in Organic Chemistry, Bentham Science, 2023 URL: [Link]

Biological Activity of 2-Amino-3-Methylquinoline Derivatives

[1][2][3][4]

Part 1: Executive Directive & Scaffold Analysis

The "Janus" Scaffold: Balancing Potency and Toxicity

The 2-amino-3-methylquinoline scaffold represents a critical structural motif in medicinal chemistry, characterized by a "Janus-faced" nature. On one side, it serves as a privileged substructure for DNA intercalation and kinase inhibition (specifically EGFR and VEGFR), driving potent anticancer and antimicrobial activity. On the other side, specific fused derivatives—most notably 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)—are established mutagens.

For the drug development professional, the challenge—and the opportunity—lies in scaffold optimization : leveraging the 2-amino-3-methylquinoline core for its planar binding affinity while substituting at the C3 and C4 positions to prevent the metabolic activation pathways that lead to genotoxicity.

This guide moves beyond basic descriptions, offering a mechanistic deep-dive into synthesizing, optimizing, and validating this scaffold for therapeutic use.

Part 2: Chemical Synthesis & Structural Diversity[5]

The synthesis of 2-amino-3-methylquinoline derivatives has evolved from harsh classical condensations to sustainable, transition-metal-free catalytic methods.

The Classical Route: Friedländer Condensation

The most robust method for generating the quinoline core with controlled substitution at the 2- and 3-positions.

  • Mechanism: Condensation of 2-aminobenzaldehyde with a ketone/nitrile containing an

    
    -methylene group.
    
  • Relevance: Ideal for introducing the C3-methyl group using propionitrile or similar precursors.

The Modern Route: KOtBu-Mediated Annulation

A transition-metal-free approach that operates at room temperature, offering higher functional group tolerance.[1]

  • Protocol Insight: The reaction of 2-aminobenzyl alcohol with nitriles in the presence of potassium tert-butoxide (KOtBu) generates the 2-aminoquinoline core via an in situ oxidation-cyclization cascade.

  • Advantage: Avoids trace metal contamination, critical for pharmaceutical biological assays.

Visualization: Synthesis Workflow

The following diagram contrasts the classical and modern synthetic pathways.

SynthesisPathwaysStart12-AminobenzaldehydeProcess1Friedländer(Base/Heat)Start1->Process1Reagent1Propionitrile(or ketone)Reagent1->Process1Product2-Amino-3-MethylquinolineScaffoldProcess1->Product- H2OStart22-Aminobenzyl AlcoholProcess2KOtBu-Mediated(Oxidative Cyclization)Start2->Process2Reagent2Aryl NitrilesReagent2->Process2Process2->Product- H2, - H2O

Figure 1: Comparative synthetic pathways for accessing the 2-amino-3-methylquinoline core.

Part 3: Pharmacological Profiles & Mechanism of Action

Anticancer Activity: The EGFR/DNA Dual Targeting

Derivatives of 2-amino-3-methylquinoline, particularly those with additional substitutions at C4 (e.g., phenylalaninyl moieties) or C3 (cyano groups), exhibit potent cytotoxicity.

  • Mechanism 1: DNA Intercalation. The planar tricyclic nature (especially in fused derivatives) allows insertion between DNA base pairs, disrupting replication.

  • Mechanism 2: EGFR Inhibition. The 2-amino group acts as a hydrogen bond donor, mimicking the adenine ring of ATP in the kinase binding pocket.

  • Key Data:

    • Compound: 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline

    • Target: A549 (Lung Cancer) & MCF-7 (Breast Cancer)

    • IC50: ~1.30 µM (Comparable to Erlotinib in specific assays).

Antimicrobial Activity: Broad Spectrum Potential

The 2-aminoquinoline core exhibits bacteriostatic activity against Gram-positive bacteria (S. aureus) and antifungal activity against C. albicans.

  • Mechanism: Disruption of the bacterial cell membrane and inhibition of DNA gyrase. The lipophilicity conferred by the 3-methyl group enhances membrane permeability.

Toxicity Alert: The "IQ" Connection

Critical Warning: The fused derivative 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) is a Group 2A carcinogen.[2]

  • Bioactivation: IQ is metabolized by CYP1A2 to a hydroxylamine, which is esterified and binds to guanine bases in DNA.

  • Design Implication: When designing drugs, avoid fusing an imidazole ring at the 4,5-position if the 3-methyl group is present, or block the N-hydroxylation metabolic site.

Visualization: Mechanism of Action

This diagram illustrates the dual pathway of therapeutic efficacy vs. toxicity.

MOAScaffold2-Amino-3-MethylquinolineCoreKinaseTarget: EGFR/VEGFR(ATP Binding Pocket)Scaffold->Kinase H-Bonding (2-NH2)DNA_IntTarget: DNA(Intercalation)Scaffold->DNA_Int Pi-StackingCYPEnzyme: CYP1A2(Metabolic Activation)Scaffold->CYP If Imidazo-fused (IQ)ApoptosisResult: Apoptosis(Therapeutic)Kinase->ApoptosisDNA_Int->ApoptosisAdductN-Hydroxy Metabolite(DNA Adduct Formation)CYP->AdductMutationResult: Genotoxicity(Carcinogenic)Adduct->Mutation

Figure 2: Divergent pathways: Therapeutic kinase inhibition vs. metabolic activation of fused analogs.

Part 4: Structure-Activity Relationship (SAR)

To maximize therapeutic index, the SAR of this scaffold is defined by three zones:

PositionStructural ModificationBiological Impact
C-2 (Amino) Primary Amine (-NH2)Essential for H-bonding in kinase pockets. Alkylation here often reduces potency but improves solubility.
C-3 (Hinge) Methyl (-CH3) Enhances lipophilicity/membrane permeability. Critical for "IQ-type" intercalation but risks toxicity if fused.
C-3 (Alt) Cyano (-CN) / CarboxylReplacing Methyl with Cyano often retains anticancer potency while altering metabolic stability.
C-4 Aryl / HeteroarylThe "Specificity Pocket." Bulky groups (e.g., phenylalaninyl) here dictate selectivity for specific kinases (EGFR vs. Cytotoxic).
Visualization: SAR Map

SARCoreQuinoline ScaffoldPos2Pos 2: Amino (-NH2)Essential for ATP-mimicry(H-bond donor)Core->Pos2Pos3Pos 3: Methyl/CyanoModulates Lipophilicity& Metabolic StabilityCore->Pos3Pos4Pos 4: Bulky Aryl GroupDetermines Target Selectivity(e.g., EGFR vs DNA)Core->Pos4RingRing Fusion (4,5)RISK: Imidazole fusionleads to mutagenicity (IQ)Core->Ring

Figure 3: Strategic modification zones on the 2-amino-3-methylquinoline scaffold.

Part 5: Experimental Protocols

Protocol A: Optimized Synthesis of 2-Amino-3-Methylquinoline Derivatives

Method: Modified Friedländer Condensation (Microwave Assisted) This protocol minimizes reaction time and maximizes yield compared to traditional reflux.

  • Reactants: Combine 2-aminobenzophenone (1.0 eq) with propionitrile (1.2 eq) in ethanol.

  • Catalyst: Add Potassium tert-butoxide (KOtBu, 2.0 eq).

  • Reaction: Irradiate in a microwave reactor at 140°C for 20 minutes (or reflux for 12 hours if MW unavailable).

  • Workup: Cool to RT. Pour into crushed ice. The solid precipitate is filtered, washed with water, and recrystallized from ethanol.

  • Validation: Confirm structure via 1H-NMR (Look for singlet methyl peak ~2.3-2.5 ppm and broad singlet NH2 peak).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 against MCF-7 cells.

  • Seeding: Seed MCF-7 cells (5 × 10^3 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Add test compounds (dissolved in DMSO, final conc < 0.1%) in serial dilutions (0.1 – 100 µM).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curve to derive IC50.

Part 6: References

  • Şenol, İ. M. (2022).[3][4] Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry.

  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[5][6][7][8][9] Mini-Reviews in Organic Chemistry.

  • IARC Working Group. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline).[2] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.

  • Zhao, Q., et al. (2024).[7] Three types of approaches to synthesize 2‐aminoquinoline scaffold. ResearchGate.[10]

  • Aly, A. A., et al. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents.[11] ACS Medicinal Chemistry Letters.

Methodological & Application

Synthesis of 2-Amino-6-ethoxy-3-methylquinoline from 2-chloro precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for the Synthesis of 2-Amino-6-ethoxy-3-methylquinoline

Executive Summary

2-Aminoquinolines are privileged scaffolds in medicinal chemistry, frequently utilized as kinase inhibitors and SH3 domain ligands[1]. The synthesis of 2-amino-6-ethoxy-3-methylquinoline (CAS: 948293-56-9)[2] from its commercially available precursor, 2-chloro-6-ethoxy-3-methylquinoline (CAS: 948291-66-5), presents a specific synthetic challenge. The electron-donating 6-ethoxy and 3-methyl groups deactivate the quinoline core toward classical Nucleophilic Aromatic Substitution (SNAr). This application note details two field-proven, high-yielding methodologies designed to overcome this electronic deactivation: Palladium-catalyzed Buchwald-Hartwig amination and a Phase-Transfer Catalyzed (PTC) Azidation-Reduction sequence.

Mechanistic Causality & Strategy Selection

Direct ammonolysis of unactivated 2-chloroquinolines with aqueous ammonia typically requires extreme conditions (sealed autoclaves, >150 °C), leading to poor yields and substrate degradation[3]. To achieve reliable C-N bond formation, we must bypass the high activation energy of direct SNAr through catalytic or alternative nucleophilic strategies.

Pathway A: Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling offers a mild alternative. However, ammonia gas is a poor substrate because it forms stable, catalytically dead Werner complexes with palladium[1]. To circumvent this, lithium bis(trimethylsilyl)amide (LiHMDS) is employed as an ammonia equivalent[1]. The bulky trimethylsilyl (TMS) groups prevent over-coordination to the Pd center while enhancing the nucleophilicity of the nitrogen. Following reductive elimination, the resulting N,N-bis(trimethylsilyl)quinoline intermediate is easily unmasked to the primary amine via mild acidic hydrolysis[1].

Pathway B: Azidation followed by Reductive Amination Alternatively, the azide anion (


) is a highly potent nucleophile due to the alpha-effect and its linear geometry, which allows it to bypass the steric hindrance imposed by the adjacent 3-methyl group. Using a phase-transfer catalyst (TBAB) in a biphasic system facilitates the SNAr displacement of the chloride. The resulting 2-azidoquinoline (which exists in equilibrium with its tetrazolo[1,5-a]quinoline tautomer) is subsequently reduced using sodium borohydride (

) to yield the target amine, driven to completion by the irreversible evolution of nitrogen gas.

Experimental Workflows

G cluster_A Pathway A: Buchwald-Hartwig Amination cluster_B Pathway B: Azidation-Reduction Start 2-Chloro-6-ethoxy-3-methylquinoline (Precursor) Pd_Cat Pd2(dba)3 / XPhos Oxidative Addition Start->Pd_Cat Azidation NaN3, Phase Transfer Catalyst SNAr Displacement Start->Azidation LiHMDS LiHMDS (Ammonia Equivalent) Transmetalation & Reductive Elimination Pd_Cat->LiHMDS TMS_Int N,N-Bis(trimethylsilyl) Interm. LiHMDS->TMS_Int Target 2-Amino-6-ethoxy-3-methylquinoline (Target Product) TMS_Int->Target Acidic Hydrolysis Azide_Int 2-Azido-6-ethoxy-3-methylquinoline (Tetrazolo Tautomer) Azidation->Azide_Int Reduction NaBH4 or PPh3/H2O Reduction Azide_Int->Reduction Reduction->Target N2 Evolution

Figure 1: Synthetic pathways for 2-Amino-6-ethoxy-3-methylquinoline via Pd-catalysis and Azidation.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Amination using LiHMDS Note: This protocol utilizes an inert atmosphere to prevent the oxidation of the electron-rich phosphine ligand (XPhos) and the Pd(0) catalyst.

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-6-ethoxy-3-methylquinoline (1.0 mmol, 221.7 mg),

    
     (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg)[3].
    
  • Atmosphere Exchange : Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvent Addition : Inject anhydrous Toluene (5.0 mL) through a septum. Stir for 5 minutes until a deep red/purple homogeneous solution forms, indicating the active Pd-ligand complex.

  • Amination : Dropwise add LiHMDS (1.0 M solution in THF, 1.5 mmol, 1.5 mL)[1]. The reaction mixture will darken immediately.

  • Heating : Seal the flask and heat at 80 °C in a pre-heated oil bath for 6 hours.

  • Hydrolysis & Workup : Cool the mixture to room temperature. Carefully quench by adding 1M HCl (5 mL) and stir vigorously for 30 minutes to ensure complete cleavage of the TMS groups.

  • Extraction : Basify the aqueous layer to pH 10 using 2M NaOH. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification : Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient) to yield the pure product.

Protocol B: Phase-Transfer Catalyzed Azidation and Reduction Note: This protocol is highly scalable and avoids the use of moisture-sensitive reagents or expensive transition metals.

  • Azidation : In a round-bottom flask, dissolve 2-chloro-6-ethoxy-3-methylquinoline (1.0 mmol, 221.7 mg) in Chlorobenzene (10 mL). Add Tetrabutylammonium bromide (TBAB, 0.1 mmol, 32.2 mg) as the phase-transfer catalyst.

  • Aqueous Addition : Add a solution of Sodium Azide (

    
    , 2.0 mmol, 130 mg) dissolved in distilled water (3 mL).
    
  • Reflux : Vigorously stir the biphasic mixture under reflux (approx. 95-100 °C) for 12 hours.

  • Reduction : Cool the reaction mixture to 0 °C using an ice bath. Cautiously add Sodium Borohydride (

    
    , 1.5 mmol, 56.7 mg) in small portions over 15 minutes. Caution: Vigorous evolution of nitrogen and hydrogen gas will occur.
    
  • Maturation : Remove the ice bath and allow the mixture to stir at room temperature for an additional 3 hours to ensure complete reduction.

  • Workup : Dilute with water (10 mL) and extract the organic layer. Extract the aqueous layer once more with Dichloromethane (10 mL). Combine the organic layers, wash with brine, dry over

    
    , and evaporate the solvent.
    
  • Recrystallization : Recrystallize the crude solid from an Ethanol/Water mixture to afford the pure 2-aminoquinoline derivative.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics for both synthetic routes, allowing researchers to select the optimal method based on their laboratory capabilities and scale requirements.

MetricPathway A (Buchwald-Hartwig)Pathway B (Azidation-Reduction)
Typical Yield 82 - 88%75 - 80%
Reaction Time 6.5 hours15 hours
Temperature 80 °C100 °C (Reflux), then 0 °C to RT
Reagent Cost High (Pd catalyst, XPhos, LiHMDS)Low (

,

, TBAB)
Scalability Moderate (Requires strict inert atmosphere)High (Biphasic, benchtop conditions)
Safety Profile Pyrophoric/moisture-sensitive reagentsToxic/explosive potential of azides
Environmental Heavy metal waste (Pd)Aqueous waste, volatile organics

Self-Validating System & Analytical Characterization

To ensure the integrity of the protocol, the system must be self-validating before proceeding to high-resolution analytics.

  • In-Process Monitoring (TLC) : The 2-chloro precursor is relatively non-polar. The intermediate azide (Pathway B) will have an

    
     similar to the starting material but is intensely UV-active. The final 2-amino product is significantly more polar (lower 
    
    
    
    ) and will stain positively (yellow/orange) with Dragendorff’s reagent, confirming the presence of the basic amine.
  • Infrared Spectroscopy (IR) Check : For Pathway B, the successful formation of the azide intermediate is unambiguously confirmed by a strong, sharp asymmetric stretching band at

    
    . The disappearance of this band after 
    
    
    
    addition validates the reduction step.
  • Nuclear Magnetic Resonance (NMR) Validation : In

    
     NMR (DMSO-
    
    
    
    ), the successful amination is characterized by the appearance of a broad,
    
    
    -exchangeable singlet integrating to 2H at approximately
    
    
    , corresponding to the primary
    
    
    group. Furthermore, the electron-donating effect of the newly installed amino group will shield the adjacent C4-H proton on the quinoline ring, causing it to shift upfield compared to the 2-chloro precursor.

References

  • Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. Available at:[Link]

  • El-Gaby, M. S. A., et al. (2018). Synthesis and Antimicrobial Evaluation of Polyfunctionally Heterocyclic Compounds Bearing Quinoline Moiety. Longdom Publishing. Available at:[Link]

Sources

Application Note: Buchwald-Hartwig Amination of 2-Chloro-6-ethoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 2-chloro-6-ethoxy-3-methylquinoline . While 2-chloroquinolines are generally reactive substrates, the presence of the 3-methyl group introduces significant steric hindrance proximal to the reaction center, necessitating the use of specific, bulky dialkylbiaryl phosphine ligands to facilitate oxidative addition and reductive elimination.

This guide provides two distinct protocols:

  • Method A: Optimized for Primary Amines using BrettPhos.[1]

  • Method B: Optimized for Secondary Amines using RuPhos.

Chemical Context & Mechanistic Insight

Substrate Analysis[2]
  • Electrophile: 2-chloro-6-ethoxy-3-methylquinoline.

  • Electronic Effects: The quinoline ring is electron-deficient, activating the C2-Cl bond for oxidative addition. The 6-ethoxy group is an electron-donating group (EDG); while it slightly increases electron density in the remote ring, its effect on the C2 position is minimal compared to the inductive pull of the ring nitrogen.

  • Steric Effects (Critical): The 3-methyl substituent creates an ortho-effect. This steric bulk hinders the approach of the palladium catalyst during oxidative addition and, more critically, can destabilize the amine coordination complex. Standard ligands (e.g., PPh3, BINAP) often result in low conversion or stalled reactions due to the formation of inactive palladium dimers or inability to accommodate the steric bulk during the reductive elimination step.

Ligand Selection Strategy

To overcome the 3-methyl steric clash, we utilize Buchwald Generation 3 (G3) or Generation 4 (G4) Precatalysts .

  • BrettPhos: Selected for primary amines.[1][2] Its large steric bulk prevents bis-arylation and promotes the coupling of hindered substrates.

  • RuPhos: Selected for secondary amines.[1][2] It is specifically electronically tuned to facilitate the difficult reductive elimination step common with secondary amines in hindered systems.

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical points where the specific ligands (L) overcome the substrate's steric demands.

BuchwaldCycle cluster_steric Critical Steric Checkpoint PreCat Pd-G3/G4 Precatalyst ActiveCat L-Pd(0) Active Species PreCat->ActiveCat Activation (Base/Heat) OxAdd Oxidative Addition (Steric Clash with 3-Me) ActiveCat->OxAdd + Substrate AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine + Base RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim - Base-H-X RedElim->ActiveCat Regeneration Product Product: 2-Amino-3-Me-Quinoline RedElim->Product Release

Figure 1: Catalytic cycle highlighting the oxidative addition step where the 3-methyl group creates steric resistance, requiring bulky ligands.

Experimental Protocols

General Safety & Handling
  • Inert Atmosphere: Reactions must be set up in a glovebox (N2 atmosphere) or using strict Schlenk techniques (Ar/N2). Palladium(0) species are oxygen-sensitive.

  • Solvents: Toluene and 1,4-Dioxane must be anhydrous and degassed (sparged with N2 for 15 mins) prior to use.

Method A: Coupling with Primary Amines (BrettPhos System)

Applicability: Anilines, benzylamines, aliphatic primary amines.

Reagents:

Component Equiv. Concentration Role
Substrate 1.0 0.2 M Electrophile
Primary Amine 1.2 - Nucleophile
BrettPhos Pd G3 0.02 - 0.05 - Precatalyst
BrettPhos (Ligand) 0.02 - 0.05 - Added (optional) to extend catalyst life
NaOtBu 1.4 - Base

| 1,4-Dioxane | - | - | Solvent |

Procedure:

  • Setup: In a nitrogen-filled glovebox, charge a 4 mL reaction vial (equipped with a stir bar) with BrettPhos Pd G3 (2-5 mol%) and NaOtBu (1.4 equiv).

  • Add Solids: Add 2-chloro-6-ethoxy-3-methylquinoline (1.0 equiv). If the amine is solid, add it now (1.2 equiv).

  • Add Liquids: Seal the vial with a PTFE-lined septum cap. Remove from glovebox. Inject anhydrous 1,4-Dioxane via syringe to reach 0.2 M concentration. If the amine is liquid, inject it now.

  • Reaction: Place in a pre-heated heating block at 100 °C . Stir vigorously (800 rpm) for 12–16 hours.

    • Note: The 3-methyl group may slow kinetics; do not reduce temperature below 90 °C.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite. Concentrate the filtrate in vacuo.

Method B: Coupling with Secondary Amines (RuPhos System)

Applicability: Morpholines, piperazines, acyclic secondary amines.

Reagents:

Component Equiv. Concentration Role
Substrate 1.0 0.2 M Electrophile
Secondary Amine 1.2 - Nucleophile
RuPhos Pd G3 0.02 - 0.05 - Precatalyst
RuPhos (Ligand) 0.02 - 0.05 - Stabilizing Ligand
NaOtBu 1.4 - Base

| Toluene | - | - | Solvent |[3]

Procedure:

  • Setup: In a nitrogen-filled glovebox, charge a reaction vial with RuPhos Pd G3 (2-5 mol%), RuPhos (free ligand, same mol% as Pd), and NaOtBu (1.4 equiv).

    • Expert Tip: Adding free RuPhos ligand prevents catalyst decomposition in highly hindered reductive eliminations.

  • Add Substrate: Add 2-chloro-6-ethoxy-3-methylquinoline (1.0 equiv).

  • Solvent: Seal vial, remove from glovebox, and add anhydrous Toluene (0.2 M). Add liquid amine (1.2 equiv).[3]

  • Reaction: Heat to 100–110 °C for 16–24 hours.

  • Workup: Dilute with DCM, wash with water (1x) and brine (1x). Dry over Na2SO4 and concentrate.

Purification & Characterization Workflow

Quinolines are basic and can streak on silica gel. The following workflow ensures high purity isolation.

PurificationFlow Crude Crude Mixture TLC TLC Analysis (Hex/EtOAc + 1% Et3N) Crude->TLC Flash Flash Chromatography (DCM/MeOH Gradient) TLC->Flash Clean Profile AcidWash Optional: Acid/Base Extraction TLC->AcidWash Excess Amine Present Final Pure Product (Yellow/Off-white Solid) Flash->Final AcidWash->Flash

Figure 2: Purification decision tree. Note the use of Triethylamine (Et3N) in TLC to prevent streaking.

Purification Tips:
  • Mobile Phase: Use Dichloromethane (DCM) with 0–5% Methanol.

  • Modifier: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize acidic sites, preventing the quinoline product from sticking.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning / OxidationEnsure solvents are rigorously degassed. Switch to glovebox setup. Increase catalyst loading to 5 mol%.
Starting Material Remains Steric Hindrance (3-Me)Increase temperature to 110 °C. Switch solvent to tert-Amyl alcohol (higher boiling point).
Dehalogenation (H-Sub) β-Hydride EliminationSwitch from Isopropanol/secondary alkoxide bases to Cs2CO3 (2.0 equiv) in Dioxane.
Product Streaking on Column Interaction with SilicaAdd 1% Et3N or 1% NH4OH to the eluent.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides.[4] The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][5][6][7] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970.

  • BenchChem. (2023). Optimization of Buchwald-Hartwig amination conditions. Application Note.

Sources

Application Note: High-Efficiency Amination of 6-Ethoxy-3-Methylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 6-ethoxy-3-methylquinoline core is a privileged pharmacophore in medicinal chemistry, frequently serving as a precursor for CFTR modulators, kinase inhibitors, and antimalarial agents. Functionalizing this scaffold via amination is critical for Structure-Activity Relationship (SAR) studies.

The Challenge: The 6-ethoxy substituent is a strong electron-donating group (EDG). This increases electron density in the quinoline ring, significantly deactivating it toward classical Nucleophilic Aromatic Substitution (


), particularly if the leaving group is located on the benzenoid ring (positions 5, 7, 8) or if the pyridyl ring is sterically crowded (position 3 or 4).

The Solution: While


 may be viable for highly activated 2- or 4-chloro derivatives, the Buchwald-Hartwig Cross-Coupling  (Pd-catalyzed amination) is the superior, field-proven protocol for this specific scaffold. It offers:
  • Universality: Works regardless of the halogen position (2, 3, 4, or benzenoid).

  • Tolerance: Compatible with the sensitive ethoxy ether linkage.

  • Scope: Efficient coupling with both primary and secondary amines, including sterically hindered anilines.

This guide details a robust, self-validating protocol using a Pd(0)/XPhos catalytic system, optimized for high yields (>85%) and reproducibility.

Mechanistic Insight & Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The reaction follows the standard Pd(0)/Pd(II) catalytic cycle.

Key Mechanistic Considerations for this Scaffold:

  • Oxidative Addition: The electron-rich nature of the 6-ethoxy group makes the oxidative addition of the aryl halide to Pd(0) slower compared to electron-deficient quinolines. Therefore, we utilize XPhos , a dialkylbiaryl phosphine ligand that creates an electron-rich Pd center to facilitate this step.

  • Reductive Elimination: The bulk of the 3-methyl group can sterically hinder the approach of the amine. XPhos is specifically designed to form a monoligated Pd species, creating sufficient steric pocket space to accommodate the 3-methyl substituent during reductive elimination.

Diagram 1: Catalytic Cycle (Buchwald-Hartwig)[1]

G Start Pd(0)-L (Active Catalyst) Step1 Oxidative Addition (Ar-X insertion) Start->Step1 + 6-Ethoxy-3-Me-Q-X Step2 Amine Coordination (Pd-N bond formation) Step1->Step2 + Amine (HNR2) Step3 Deprotonation (Base removes HX) Step2->Step3 + Base (NaOtBu) Step4 Reductive Elimination (C-N bond forms) Step3->Step4 - Base-HX Product Aminated Quinoline + Regenerated Pd(0) Step4->Product Product->Start Cycle Repeats

Caption: The catalytic cycle for Pd-catalyzed amination. The active Pd(0) species undergoes oxidative addition with the quinoline halide, followed by amine coordination, deprotonation, and reductive elimination to release the product.

Experimental Protocol

Precursor Assumption: This protocol assumes the starting material is a halogenated derivative (Cl, Br, I) of 6-ethoxy-3-methylquinoline.

  • Preferred Halogen: Bromide (Br) or Chloride (Cl).[1][2][3]

  • Preferred Position: Works for 3, 4, 6, or 8 positions.

Materials & Reagents Table
ComponentReagentEquiv.[4][5][6][7][8][9][10][11][12][13]RoleCritical Note
Substrate Halo-6-ethoxy-3-methylquinoline1.0SMDry thoroughly before use.
Amine Target Primary/Secondary Amine1.2N-SourceIf volatile, use 1.5 equiv.
Catalyst Source

0.02Pd SourceTris(dibenzylideneacetone)dipalladium(0).
Ligand XPhos 0.08Ligand2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl.
Base

1.4BaseSodium tert-butoxide. Must be stored in desiccator.
Solvent Toluene or 1,4-DioxaneN/ASolventAnhydrous, degassed (Sparged with Ar/N2).
Step-by-Step Methodology

Phase 1: Reactor Preparation (The Inert Barrier)

  • Oven-dry a 2-neck round-bottom flask or a heavy-walled reaction vial equipped with a magnetic stir bar.

  • Cool under a stream of dry Argon or Nitrogen.

  • Critical Step: The catalytic system is oxygen-sensitive. Ensure all septa are new and puncture-resistant.

Phase 2: Charge & Degas

  • Weigh the Substrate (1.0 equiv),

    
      (2 mol%), XPhos  (8 mol%), and 
    
    
    
    (1.4 equiv) into the reaction vessel.
    • Note: If the amine is a solid, add it now. If liquid, add in Phase 3.

  • Seal the vessel and evacuate/backfill with Argon three times (Schlenk technique).

  • Add anhydrous Toluene (concentration ~0.1 M to 0.2 M) via syringe.

  • If the amine is liquid, add it now via syringe.

Phase 3: Reaction & Monitoring

  • Place the vessel in a pre-heated oil block at 100°C .

  • Stir vigorously (800-1000 RPM). Efficient mass transfer is crucial for heterogeneous base systems.

  • Monitor: Check via LC-MS or TLC at 2 hours. Most reactions complete within 4-16 hours.

    • TLC Stain: UV (254 nm) or Dragendorff’s reagent (specific for alkaloids/quinolines).

Phase 4: Workup & Purification

  • Cool to Room Temperature (RT).

  • Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove Pd black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexanes/EtOAc gradient (typically 0-50% EtOAc).

    • Note: Quinolines can streak on silica. Add 1% Triethylamine (

      
      ) to the eluent if streaking occurs.
      

Workflow Visualization

Diagram 2: Experimental Workflow

Workflow Prep 1. Prep & Weigh (Inert Atmosphere) Mix 3. Combine Reagents (Pd/Ligand/Base) Prep->Mix Degas 2. Degas Solvent (Ar Sparge) Degas->Mix Heat 4. Reaction (100°C, 4-16h) Mix->Heat Filter 5. Celite Filtration (Remove Pd) Heat->Filter Purify 6. Flash Column (Isolate Product) Filter->Purify

Caption: Operational workflow for the amination protocol, emphasizing the critical degassing step prior to heating.

Troubleshooting & Optimization (The Self-Validating System)

To ensure this protocol is self-validating, check these control points if yields are low (<50%):

IssueDiagnosticCorrective Action
No Reaction SM remains unchanged on LC-MS.Oxygen Poisoning. The Pd catalyst died immediately. Re-run with stricter degassing (freeze-pump-thaw) or fresh catalyst.
Protodehalogenation Mass spectrum shows SM minus Halogen (+H).Hydride Source. The reaction is undergoing

-hydride elimination.[9][11] Switch solvent from Dioxane to Toluene. Lower temp to 80°C.
Incomplete Conversion Reaction stalls at 60%.Catalyst Death. Add a second portion of Pd/Ligand (1 mol% / 4 mol%) after 6 hours.
Base Incompatibility SM decomposes.Sensitive Functional Groups. If the substrate has esters/ketones, switch base from

to

(weaker base) and run at 110°C.

References

  • Buchwald-Hartwig Amination Overview

    • Title: Buchwald–Hartwig amination (Wikipedia/Primary Liter
    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][3][5]

  • Specific Application to Chloroquinolines

    • Title: Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-bromo-2-chloroquinoline[2]

    • Source: BenchChem[2]

  • Selectivity in Dichloroquinolines

    • Title: Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines[14][15]

    • Source: N
    • URL:[Link]

  • Mechanistic Guide & Ligand Selection

    • Title: Navigating the Catalytic Landscape for 3-Chloroquinoline Coupling
    • Source: BenchChem[2]

Sources

Technical Application Note: Scalable Synthesis of 2-Amino-6-ethoxy-3-methylquinoline HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, scalable technical guide for the synthesis of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride , a privileged scaffold in medicinal chemistry often associated with KCNQ potassium channel modulation.[1]

The protocol prioritizes the Friedländer Condensation method using 2-amino-5-ethoxybenzaldehyde and propionitrile .[1] This route is selected for its atom economy and ability to install the 2-amino functionality directly, avoiding the harsh conditions typically required for the ammonolysis of 2-chloroquinolines.[1]

Abstract & Application Scope

This guide details the laboratory-scale synthesis and purification of 2-Amino-6-ethoxy-3-methylquinoline HCl.[1] This compound serves as a critical intermediate in the development of neuronal KCNQ2/3 potassium channel openers (e.g., analogs of flupirtine/retigabine) and other bioactive quinolines. The protocol utilizes a base-catalyzed Friedländer condensation between 2-amino-5-ethoxybenzaldehyde and propionitrile , offering a convergent route that minimizes side-product formation compared to classical Chichibabin amination or chlorination/ammonolysis sequences.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the condensation of an ortho-amino aldehyde with an alkyl nitrile.[1] This approach constructs the pyridine ring of the quinoline system in a single step, simultaneously establishing the 2-amino and 3-methyl substitution patterns.[1]

Retrosynthesis Target 2-Amino-6-ethoxy-3-methylquinoline HCl FreeBase Free Base (Quinoline Core) Target->FreeBase HCl/Et2O Aldehyde 2-Amino-5-ethoxybenzaldehyde FreeBase->Aldehyde Friedländer Condensation Nitrile Propionitrile FreeBase->Nitrile Base (t-BuOK)

Figure 1: Retrosynthetic strategy focusing on the convergent assembly of the pyridine ring.[1]

Safety & Precautions (Critical)

  • Propionitrile: Highly toxic and flammable.[1] Metabolizes to cyanide.[1] Handle only in a functioning fume hood. Keep cyanide antidote kit available.

  • 2-Amino-5-ethoxybenzaldehyde: Air-sensitive.[1] Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the corresponding benzoic acid or azo-dimers.[1]

  • Reaction Conditions: The condensation requires strong base and heat; use appropriate thermal-resistant glassware and reflux condensers.[1]

Detailed Experimental Protocol

Phase 1: Preparation of 2-Amino-5-ethoxybenzaldehyde (Precursor)

Note: If this intermediate is not commercially sourced, it is prepared via the reduction of 5-ethoxy-2-nitrobenzaldehyde.[1]

Reagents:

  • 5-Ethoxy-2-nitrobenzaldehyde (10.0 g, 51.2 mmol)[1]

  • Iron Powder (14.3 g, 256 mmol)[1]

  • Ammonium Chloride (1.4 g, 26 mmol)[1]

  • Ethanol/Water (4:1 v/v, 100 mL)

Procedure:

  • Suspend 5-ethoxy-2-nitrobenzaldehyde in Ethanol/Water (100 mL) in a 250 mL round-bottom flask.

  • Add Ammonium Chloride and Iron Powder.[1]

  • Heat to reflux (80°C) with vigorous stirring for 2 hours. Monitor via TLC (30% EtOAc/Hexane) for disappearance of the nitro compound.[1]

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (2 x 20 mL).[1]

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water.[1] Dry over Na₂SO₄ and concentrate to yield the yellow solid amine.[1]

    • Yield Target: >85%[1][2][3][4][5][6][7]

    • Storage: Use immediately in Phase 2 or store at -20°C under Argon.

Phase 2: Friedländer Condensation (Core Synthesis)[1]

Reagents:

  • 2-Amino-5-ethoxybenzaldehyde (8.0 g, 48.4 mmol)[1]

  • Propionitrile (4.0 g, 72.6 mmol, 1.5 eq)[1]

  • Potassium tert-butoxide (t-BuOK) (0.54 g, 4.8 mmol, 0.1 eq) or Piperidine (cat.)[1]

  • Solvent: Anhydrous Ethanol (80 mL) or Diglyme (for higher temp if needed)

Procedure:

  • Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Nitrogen.[1][3][6][8]

  • Dissolution: Charge the flask with 2-Amino-5-ethoxybenzaldehyde (8.0 g) and Anhydrous Ethanol (80 mL). Stir until dissolved.

  • Addition: Add Propionitrile (4.0 g) followed by Potassium tert-butoxide (0.54 g).

    • Mechanistic Insight: The base deprotonates the alpha-carbon of propionitrile, facilitating nucleophilic attack on the aldehyde carbonyl.[1]

  • Reaction: Heat the mixture to reflux (78-80°C) . Maintain reflux for 8–12 hours.

    • Monitoring: Check HPLC/TLC.[1] The formation of the quinoline ring is driven by the irreversible dehydration and aromatization.

  • Workup: Cool the reaction mixture to room temperature.

  • Precipitation: Pour the mixture into ice-cold water (300 mL). The crude 2-aminoquinoline usually precipitates as a solid.[1]

  • Collection: Filter the solid and wash with cold water (3 x 50 mL) to remove excess base and nitrile.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel, 0-5% MeOH in DCM) if necessary.

    • Target Appearance: Pale yellow to off-white solid.[1]

Phase 3: Hydrochloride Salt Formation[1]

Reagents:

  • 2-Amino-6-ethoxy-3-methylquinoline (Free Base)[1]

  • 4M HCl in Dioxane or HCl gas in Diethyl Ether

  • Solvent: Anhydrous Ethanol or Ethyl Acetate

Procedure:

  • Dissolve the purified free base (5.0 g) in minimal Anhydrous Ethyl Acetate (25 mL).[1]

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 eq) with stirring. A white precipitate should form immediately.[1]

  • Stir at 0°C for 30 minutes.

  • Filtration: Collect the salt by vacuum filtration under Nitrogen (hydroscopic protection).[1]

  • Washing: Wash with cold Diethyl Ether (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Visualization

Reaction Workflow

Workflow Start Start: 2-Amino-5-ethoxybenzaldehyde Mix Add Propionitrile + t-BuOK Solvent: EtOH Start->Mix Reflux Reflux (80°C, 12h) Cyclization & Aromatization Mix->Reflux Quench Quench in Ice Water Precipitate Crude Product Reflux->Quench Purify Filtration & Recrystallization Quench->Purify Salt HCl Salt Formation (EtOAc / HCl-Dioxane) Purify->Salt Final Final Product: 2-Amino-6-ethoxy-3-methylquinoline HCl Salt->Final

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

Analytical Specifications & Quality Control

Expected Data Profile:

ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Mass Spec [M+H]+ = 203.12 (Free Base)LC-MS (ESI+)
Melting Point 240–245°C (dec)Capillary Method
1H NMR Characteristic signals: δ 2.1 (s, 3H, Me), 1.4 (t, 3H, Et), 4.1 (q, 2H, Et), 7.0-7.8 (Ar-H)DMSO-d6, 400 MHz

Troubleshooting Guide:

  • Low Yield in Phase 2: Ensure the aldehyde is fresh. Oxidation of the aldehyde to carboxylic acid kills the reaction. Increase base equivalents slightly (up to 0.2 eq) or switch solvent to Diglyme and heat to 120°C.

  • Oiling out during Salt Formation: The free base must be fully dissolved before adding acid.[1] Add acid slowly.[1][3] If oil forms, scratch the glass or add a seed crystal.

References

  • General Friedländer Synthesis: Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009).[1] Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Link[1]

  • Synthesis of 2-Aminoquinolines: Maguire, M. P., Sheets, K. R., McVety, K., Spada, A. P., & Zilberstein, A. (1994).[1] A new series of potent, non-peptide gpIIb/IIIa antagonists. Journal of Medicinal Chemistry, 37(15), 2129–2131. (Describes condensation of o-aminoaldehydes with nitriles). Link[1]

  • KCNQ Modulator Chemistry: Wulff, H., et al. (2009). Design of a Potent and Selective Inhibitor of the Intermediate-Conductance Ca2+-Activated K+ Channel, IK1.[1] PNAS.[1] (Provides context on quinoline purification). Link

Sources

Application Note: Microwave-Assisted Synthesis of 2-Aminoquinolines via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Aminoquinolines & Microwave Synthesis

The 2-aminoquinoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide array of biological activities, including antimalarial, anti-HIV, antidepressant, and anti-Alzheimer's properties.[1] Traditional methods for their synthesis, however, often require harsh conditions, long reaction times, and can result in modest yields and significant by-product formation.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating.[2][3] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS achieves rapid, uniform heating, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[4][5] This technique frequently results in higher product yields, improved purity, and is considered an important approach toward green chemistry by reducing energy consumption and enabling solvent-free or reduced-solvent conditions.[3][4][5] This application note provides a detailed protocol and technical insights for the synthesis of 2-aminoquinolines using the microwave-assisted Friedländer annulation.

Underlying Principles & Mechanism

The Friedländer synthesis is a classical and powerful method for constructing the quinoline ring system. It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl).[6][7][8] The reaction can be catalyzed by either acids or bases.[9]

The Causality Behind Microwave Acceleration:

The efficiency of microwave heating is primarily due to two mechanisms: dipolar polarization and ionic conduction.[4]

  • Dipolar Polarization: Polar molecules, such as the reactants and polar solvents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates heat rapidly and volumetrically throughout the reaction mixture.[10]

  • Ionic Conduction: If ions are present (e.g., from an acid catalyst), they will move through the solution under the influence of the electric field, creating an oscillating current that generates heat through collisions.[4]

This direct energy transfer is fundamentally different from conventional heating, which relies on slower, less uniform thermal conduction from an external heat source. In the context of the Friedländer synthesis, microwave irradiation dramatically accelerates both the initial aldol condensation and the subsequent intramolecular cyclization and dehydration steps, leading to the rapid formation of the quinoline product.[9][11]

Critical Reaction Parameters: The "Why" Behind Experimental Choices

Optimizing the synthesis requires a careful consideration of several key parameters:

  • Starting Materials: The choice of the 2-aminoaryl ketone and the active methylene compound dictates the substitution pattern of the final 2-aminoquinoline. Ensure high purity of reactants, as impurities can inhibit the reaction.[6]

  • Catalyst System: While the reaction can proceed without a catalyst at very high temperatures, acid catalysis is often more effective.[11]

    • p-Toluenesulfonic acid (p-TsOH): A strong, yet manageable, solid organic acid that is effective in catalyzing both the condensation and cyclization steps.[6]

    • Acetic Acid: Can serve as both a catalyst and a solvent, offering a "greener" reaction medium. Using neat acetic acid under microwave irradiation can lead to excellent yields in minutes.[11]

    • Iodine: A mild Lewis acid that can also effectively catalyze the reaction.[6][7]

  • Solvent Selection: The choice of solvent is critical in microwave chemistry. Polar solvents with a high dielectric loss tangent (tan δ) absorb microwave energy efficiently, leading to rapid heating.[12]

    • High Absorbers (e.g., Ethanol, DMF, DMSO): These are excellent choices for MAOS, as they heat very quickly. Ethanol is a good, relatively benign choice for this synthesis.

    • Medium/Low Absorbers (e.g., Toluene, Acetic Acid): While they don't heat as rapidly, they can still be effective, especially if the reactants themselves are polar.

    • Solvent-Free: In some cases, the reaction can be run neat or on a solid support (like silica gel), which aligns with green chemistry principles.[2][5][13]

  • Microwave Parameters: Modern microwave reactors allow for precise control over reaction conditions.

    • Temperature: This is the most critical parameter. Reactions are typically run at elevated temperatures (e.g., 120-160 °C) to achieve rapid conversion.[11]

    • Time: Reaction times are drastically reduced, often to 5-15 minutes.[11] Monitor reaction progress by TLC to avoid by-product formation from prolonged heating.[6]

    • Power: Use dynamic power control where the reactor adjusts power output to maintain the set temperature.

Experimental Workflow Visualization

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Irradiation cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis prep_reactants Combine Reactants: - 2-Aminoacetophenone - Ethyl Acetoacetate - p-TsOH Catalyst - Ethanol prep_vessel Place in Microwave Vessel with Stir Bar prep_reactants->prep_vessel mw_irrad Irradiate in Reactor Set Temp: 140°C Set Time: 10 min Stirring: On prep_vessel->mw_irrad workup_cool Cool to Room Temp mw_irrad->workup_cool workup_neutralize Neutralize with Sat. NaHCO3 Solution workup_cool->workup_neutralize workup_extract Extract with Ethyl Acetate workup_neutralize->workup_extract workup_dry Dry Organic Layer (Na2SO4) & Evaporate workup_extract->workup_dry purify_column Column Chromatography (Silica Gel) workup_dry->purify_column purify_characterize Characterize Product (NMR, HRMS) purify_column->purify_characterize

Caption: Experimental workflow for microwave-assisted 2-aminoquinoline synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a substituted 2-aminoquinoline via a microwave-assisted Friedländer annulation.[6]

Materials & Equipment:

  • 2-Aminoacetophenone (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Ethanol (ACS Grade, ~3-5 mL)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Microwave synthesis reactor with appropriate pressure-rated glass vessels and magnetic stir bars

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-aminoacetophenone (1.0 eq), ethyl acetoacetate (1.2 eq), and p-TsOH (0.1 eq).

  • Solvent Addition: Add ethanol (4 mL) to the vessel.

  • Sealing: Securely cap the reaction vessel.

    • Scientist's Note: Ensure the vessel is sealed correctly according to the manufacturer's instructions to safely contain the pressure generated at elevated temperatures.

  • Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Stirring: High

    • Scientist's Note: The temperature is measured by an IR sensor on the vessel's exterior. The internal temperature will be slightly higher. The reaction is often complete within 5-15 minutes. Monitor by TLC if optimizing for a new substrate.[6][11]

  • Cooling: After irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) using the reactor's compressed air cooling system.

  • Work-up:

    • Open the cooled vessel in a fume hood.

    • Transfer the reaction mixture to a separatory funnel.

    • Carefully neutralize the mixture by adding saturated NaHCO3 solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous Na2SO4.[6]

  • Purification:

    • Filter off the Na2SO4 and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-aminoquinoline derivative.[6]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Data Presentation: Substrate Scope & Conditions

The microwave-assisted Friedländer synthesis is robust and tolerates a variety of substrates. The following table summarizes typical conditions and outcomes.

2-Aminoaryl KetoneActive Methylene CompoundCatalystSolventTemp (°C)Time (min)Yield (%)Reference
2-AminoacetophenoneEthyl acetoacetatep-TsOHEthanol14010High[6]
2-AminobenzophenoneCyclohexanoneAcetic AcidAcetic Acid160595[11]
2-Aminobenzophenone1-Acetyl-4-piperidoneAcetic AcidAcetic Acid160596[11]
2-Amino-5-chlorobenzophenoneCyclopentanoneAcetic AcidAcetic Acid160598[11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Insufficient temperature or time.- Poor quality starting materials.- Incorrect solvent choice (poor microwave absorber).[6]- Increase temperature in 10°C increments or extend reaction time.- Purify reactants before use.- Switch to a more polar, high-absorbing solvent like DMF or use neat acetic acid.[6][11]
Formation of Side Products - Reaction time is too long, leading to decomposition.- Self-condensation of the active methylene compound (Aldol reaction).[6]- Monitor the reaction by TLC and stop it once the starting material is consumed.- Lower the reaction temperature slightly.- Ensure the correct stoichiometry is used.[6]
Pressure Error in Reactor - Vessel is overfilled.- Temperature setpoint is too high for the solvent's boiling point.- Reduce the reaction volume (typically fill to < 2/3 of vessel capacity).- Lower the target temperature or consult a solvent pressure chart for the microwave.

References

  • Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. (2020). rjpdft.com. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). researchgate.net. [Link]

  • specific effects of microwave - Solid supported reaction. archive.mu.ac.in. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]

  • Solvent Choice for Microwave Synthesis. CEM Corporation. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis of quinolines via the Friedländer reaction under microwave conditions. ResearchGate. [Link]

  • Microwave assisted reactions. (2015). Slideshare. [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). HETEROCYCLES. [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2022). Bentham Science. [Link]

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). PMC. [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • MICROWAVE ASSISTED CATALYST AND SOLVENT FREE EFFICIENT SYNTHESIS OF QUINOLINE DERIVATIVES BY THREE COMPONENT ONE POT AZA-DIELS-ALDER REACTION STRATEGY. (2021). ResearchGate. [Link]

  • Friedländer synthesis. SynArchive. [Link]

  • Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex. (2019). ACS Publications. [Link]

  • Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. (2007). MDPI. [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Publications. [Link]

  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (2012). RSC Publishing. [Link]

  • Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. (2019). PMC. [Link]

  • Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. (2022). Journal of Namibian Studies. [Link]

Sources

Application Note: Functionalization of 2-Amino Group in Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The 2-aminoquinoline scaffold is a privileged pharmacophore found in antimalarials, kinase inhibitors (e.g., Bosutinib analogs), and disruptors of protein-protein interactions. However, for the medicinal chemist, the 2-amino group presents a "reactivity paradox."[1] While nominally a primary amine, its nucleophilicity is severely attenuated by the electron-withdrawing nature of the quinoline ring and the resonance delocalization of the nitrogen lone pair.

Furthermore, the Amino-Imino Tautomerism complicates regioselectivity.[1] Under neutral conditions, the amino form predominates, but electrophilic attack can occur at the ring nitrogen (N1), leading to thermodynamically stable imino-dihydroquinolines rather than the desired exocyclic N-functionalization.[1]

This guide provides field-proven protocols to overcome these electronic and steric barriers, focusing on N-Arylation , Reductive Alkylation , and Chemoselective Acylation .[1]

Mechanistic Insight: The Tautomerism Trap

Understanding the equilibrium between the amino (aromatic) and imino (non-aromatic) forms is critical for reaction design.

  • Amino Form (A): The stable, aromatic tautomer.[1] The exocyclic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is a poor nucleophile (resembling an amide more than an aniline).
    
  • Imino Form (B): Often the kinetic trap during alkylation.[1] Direct alkylation with alkyl halides often results in mixtures of

    
    -alkyl and 
    
    
    
    -alkyl products.
Visualization: Tautomeric Equilibrium & Reactivity

Tautomerism cluster_0 Tautomeric Equilibrium Amino Amino Form (Aromatic, Stable) Poor Nucleophile Imino Imino Form (Non-Aromatic) Kinetic Trap at N1 Amino->Imino H-shift (Fast) Product_N2 Desired Product (Exocyclic N-Sub) Amino->Product_N2 Pd-Catalysis / Strong Base (Favors Exocyclic N) Product_N1 Undesired Byproduct (Endocyclic N-Sub) Imino->Product_N1 Direct Alkylation (Favors Ring N) Reagents Electrophile (E+) Reagents->Amino

Caption: The amino-imino equilibrium dictates that direct alkylation often fails to yield N-exocyclic products selectively. Metal catalysis or deprotonation is required to lock reactivity at the exocyclic nitrogen.

Experimental Protocols

Protocol A: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Best for: Coupling 2-aminoquinoline with Aryl Bromides/Chlorides.

The Challenge: 2-Aminoquinoline is an electron-deficient amine.[1] Standard aniline conditions (e.g., BINAP) often fail.[1] We utilize BrettPhos or Xantphos , which are bulky, electron-rich ligands designed to facilitate the reductive elimination of electron-poor amines.[1]

Materials:

  • 2-Aminoquinoline (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂dba₃ (1-2 mol%)

  • Ligand: BrettPhos (for primary amines) or Xantphos (robust alternative) (2-5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon.

  • Loading: Add Pd(OAc)₂, Ligand, Base, and 2-Aminoquinoline.[1]

    • Note: If the Aryl Bromide is solid, add it now.[1][2] If liquid, add after solvent.[1]

  • Solvent Addition: Add anhydrous dioxane (0.2 M concentration relative to amine).

  • Activation: Stir at RT for 5 mins to pre-complex the catalyst.

  • Reaction: Heat to 100°C (oil bath) or 110°C (microwave) for 8–12 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Concentrate and purify via flash chromatography (Hex/EtOAc).

Critical Parameter: If conversion is low, switch base to K₃PO₄ and add 4Å molecular sieves to scavenge trace water, which inhibits the catalytic cycle for amides/heterocycles.

Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

Best for: Mild arylation using Boronic Acids (Air tolerant).

The Logic: Uses oxidative coupling with aryl boronic acids.[1] The mechanism avoids the harsh basic conditions of Buchwald-Hartwig, preserving sensitive functional groups.[1]

Materials:

  • 2-Aminoquinoline (1.0 equiv)

  • Aryl Boronic Acid (2.0 equiv)

  • Catalyst: Cu(OAc)₂ (0.5 – 1.0 equiv)

  • Base: Pyridine (2.0 equiv) or Et₃N

  • Solvent: DCM or DCE (open to air)

  • Additive: 4Å Molecular Sieves (Essential for yield)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a drying tube (or open to air), combine 2-aminoquinoline, aryl boronic acid, and Cu(OAc)₂.

  • Solvent: Add DCM (0.1 M).[1] Add activated molecular sieves.[1]

  • Base: Add Pyridine dropwise.

  • Reaction: Stir vigorously at Room Temperature for 24–48 hours. The mixture will turn from blue/green to a dark slurry.[1]

  • Workup: Filter through Celite. Wash the filtrate with dilute NH₄OH (to remove copper salts) and brine.[1] Dry over Na₂SO₄.[1]

Protocol C: Reductive Alkylation (Ti-Mediated)

Best for: Installing alkyl groups (Methyl, Ethyl, Benzyl).

The Challenge: Direct alkylation with alkyl halides (R-X) leads to poly-alkylation and ring nitrogen attack (quaternization). Reductive amination is superior but requires Lewis acid activation due to the low nucleophilicity of the amine.[1]

Materials:

  • 2-Aminoquinoline (1.0 equiv)

  • Aldehyde/Ketone (1.2 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide, Ti(OiPr)₄ (1.5 equiv)[1]

  • Reductant: NaBH₃CN (2.0 equiv) or NaBH(OAc)₃

  • Solvent: THF (anhydrous) or Methanol

Step-by-Step Workflow:

  • Imine Formation: In a dry vial, mix 2-aminoquinoline and the aldehyde in THF.

  • Activation: Add Ti(OiPr)₄ via syringe. Stir at RT for 6–12 hours.[1]

    • Checkpoint: Monitor by TLC.[1] You should see the consumption of the starting amine and formation of the imine (often a new spot with lower Rf than aldehyde but higher than amine).

  • Reduction: Dilute with MeOH (if using THF). Carefully add NaBH₃CN in portions.

    • Safety: Do not use acidic conditions initially; HCN gas risk.[1]

  • Quench: Stir for 4 hours. Quench with saturated aqueous NaHCO₃.[1]

  • Filtration: A white precipitate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) will form. Filter through Celite thoroughly.
    
  • Extraction: Extract with EtOAc.

Decision Matrix & Troubleshooting

Method Selection Guide
RequirementRecommended ProtocolKey Catalyst/ReagentNotes
Aryl Group (Robust) Protocol A (Buchwald)Pd-BrettPhos / XantphosHighest yields; requires inert atmosphere.
Aryl Group (Sensitive) Protocol B (Chan-Lam)Cu(OAc)₂ / AirMild, RT, but slower reaction times.[1]
Alkyl Group Protocol C (Reductive)Ti(OiPr)₄ / NaBH₃CNAvoids over-alkylation; Ti(IV) is essential.[1]
Acyl/Sulfonyl Group Deprotonation Method NaH / R-COClMust use NaH to form the anion first.[1]
Troubleshooting "Stalled" Reactions
  • Problem: No conversion in Buchwald-Hartwig.

    • Fix: The amine is likely not binding to Pd.[1] Switch to BrettPhos Pd G4 precatalyst (ensures active Pd species).[1] Increase temperature to 120°C.

  • Problem: Ring nitrogen alkylation (N1 product) observed.

    • Fix: Use Protocol C (Reductive amination) instead of direct alkylation. If acylation, ensure NaH is used (stoichiometric deprotonation shifts electron density to the exocyclic N).[1]

  • Problem: Low yield in Chan-Lam.

    • Fix: Add Oxygen balloon (instead of passive air) and ensure molecular sieves are fresh (water kills the boronic acid transmetallation).

Visual Workflow: Pd-Catalyzed Arylation

Workflow Start Start: 2-Aminoquinoline + Aryl Bromide Step1 Add Catalyst System Pd(OAc)2 + BrettPhos Base: Cs2CO3 Start->Step1 Step2 Solvent: Dioxane (0.2M) Degas (Argon) Step1->Step2 Decision Is Substrate Sterically Hindered? Step2->Decision Path_Normal No: Heat 100°C, 12h Decision->Path_Normal Standard Path_Hard Yes: Use Pd-G4 Precatalyst Heat 120°C Decision->Path_Hard Difficult Workup Filter (Celite) -> Concentrate Path_Normal->Workup Path_Hard->Workup Final Purified N-Aryl-2-Aminoquinoline Workup->Final

Caption: Optimized workflow for the Pd-catalyzed N-arylation of 2-aminoquinolines, featuring decision points for sterically demanding substrates.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Title: "Palladium-Catalyzed Coupling of Amides and Carbamates with Aryl Halides."[1]

    • Source:Journal of the American Chemical Society, 2008.[1]

    • URL:[Link] (Validates BrettPhos/Xantphos utility for electron-deficient nitrogen nucleophiles).[1]

  • Chan-Lam Coupling Protocols

    • Title: "Copper-promoted C-N bond formation: A robust protocol for the N-aryl
    • Source:Tetrahedron Letters, 1998.[1]

    • URL:[Link]

  • Reductive Amination Strategies

    • Title: "Titanium(IV)
    • Source:Journal of Organic Chemistry, 1990.[1]

    • URL:[Link] (Foundational text for Ti-mediated imine formation).[1]

  • Chemoselective Acylation

    • Title: "Chemoselective acylation of 2-amino-8-quinolinol in the gener
    • Source:RSC Advances, 2017.[1]

    • URL:[Link] (Demonstrates base-dependent selectivity for the exocyclic amine).

Sources

Procedure for recrystallization of 2-Amino-6-ethoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Recrystallization Protocol for 2-Amino-6-ethoxy-3-methylquinoline

Executive Summary

This guide details the purification of 2-Amino-6-ethoxy-3-methylquinoline (CAS: 948293-56-9), a critical intermediate in the synthesis of KCNQ2/3 potassium channel openers (e.g., Retigabine analogs).[1] Achieving high purity (>99.5%) is essential for downstream biological assays and catalytic stability. This protocol prioritizes a binary solvent system (Ethanol/Water) due to its high efficiency in purging unreacted aniline precursors and inorganic salts while maintaining high recovery yields.

Compound Profile & Physicochemical Context

ParameterData
Chemical Name 2-Amino-6-ethoxy-3-methylquinoline
CAS Number 948293-56-9
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.26 g/mol
Predicted LogP ~2.5 - 3.0 (Moderately Lipophilic)
Solubility Profile Soluble in hot Ethanol, DMSO, Ethyl Acetate; Sparingly soluble in Water, Hexane.[1][2][3]
Melting Point Target Range: 140–150°C (Analogous to methoxy-derivatives [1])

Scientific Rationale for Recrystallization: The synthesis of 2-aminoquinolines (often via Friedländer annulation or Buchwald-Hartwig amination) frequently leaves specific impurities:

  • Regioisomers: Isomeric quinolines formed during ring closure.

  • Starting Materials: Lipophilic anilines or electrophilic carbonyls.

  • Catalyst Residues: Palladium or Copper salts (if cross-coupling was used).

Recrystallization exploits the steep solubility curve of the amino-quinoline scaffold in hot alcohols, while the ethoxy tail aids solubility in non-polar organic phases, allowing a fine-tuned separation using water as an anti-solvent.

Pre-Purification Analysis & Solvent Selection

Before scaling up, a solvent screening is mandatory. The decision logic below ensures the chosen system matches the specific impurity profile of the crude batch.

SolventSelection Start Crude Material Analysis CheckImpurity Major Impurity Type? Start->CheckImpurity PolarImp Polar / Inorganic Salts CheckImpurity->PolarImp Salts/Acids LipophilicImp Non-polar / Oily Byproducts CheckImpurity->LipophilicImp Unreacted Anilines SystemA System A: Ethanol / Water (Standard Protocol) PolarImp->SystemA High Solubility Differential SystemB System B: Ethyl Acetate / Heptane (Alternative) LipophilicImp->SystemB Lipophilic Purge Validation QC: HPLC >99% MP Range < 2°C SystemA->Validation Check Yield & Purity SystemB->Validation

Figure 1: Solvent Selection Decision Matrix. System A is the default for general purity enhancement.

Detailed Protocol: Ethanol/Water Recrystallization

Safety Note: 2-Aminoquinolines are potential irritants.[1] Wear PPE (gloves, goggles, lab coat) and work in a fume hood.

Materials:
  • Crude Compound: 10.0 g (Reference scale)

  • Solvent: Ethanol (Absolute or 95%)[1]

  • Anti-Solvent: Deionized Water

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup.

Step-by-Step Procedure:
  • Dissolution (Saturation):

    • Place 10.0 g of crude 2-Amino-6-ethoxy-3-methylquinoline in a 250 mL round-bottom flask.

    • Add 50 mL of Ethanol .

    • Heat to reflux (approx. 78°C) with stirring.

    • Observation: If the solid does not completely dissolve, add Ethanol in 5 mL increments. The goal is a saturated solution at boiling point.[4][5]

    • Critical Step: If black specks (Pd/C) or turbidity remain despite excess solvent, perform a Hot Filtration through a pre-warmed Celite pad.

  • Nucleation & Anti-Solvent Addition:

    • Maintain the clear solution at a gentle boil.

    • Slowly add hot Deionized Water dropwise.

    • Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of hot Ethanol to re-dissolve the turbidity and restore clarity.[1]

  • Controlled Cooling (Crystal Growth):

    • Remove the flask from heat and place it on a cork ring or wood block (insulation ensures slow cooling).

    • Allow to cool to room temperature (20-25°C) undisturbed for 2-4 hours.

    • Mechanism:[6][7][8] Slow cooling promotes the growth of pure, defined crystal lattices, excluding impurities.

  • Maximizing Yield:

    • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour.

  • Isolation:

    • Filter the crystals using a Buchner funnel under vacuum.

    • Wash: Rinse the filter cake with 10-15 mL of cold Ethanol/Water (50:50 mixture). Do not use pure ethanol as it may redissolve the product.

  • Drying:

    • Dry the solid in a vacuum oven at 45-50°C for 12 hours.

    • Target: Constant weight.

Process Analytical Technology (PAT) & QC

To validate the success of the recrystallization, compare the crude and purified material using the following metrics:

Analytical MethodAcceptance CriteriaPurpose
HPLC (UV @ 254 nm) Purity > 99.5%Quantify removal of organic impurities.[1]
Melting Point (DSC) Sharp peak (Range < 2°C)Broad range indicates retained solvent or impurities.
1H NMR (DMSO-d6) Absence of solvent peaksConfirm drying efficiency and structure integrity.
Appearance Off-white to pale yellow needlesVisual confirmation of crystal habit.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out (Liquid separates instead of crystals)Temperature dropped too fast or solvent is too polar.[1]Re-heat to dissolve.[6] Add more Ethanol.[9] Cool very slowly with vigorous stirring. Seed with a pure crystal.
Low Yield (<60%) Too much solvent used or product is too soluble in mother liquor.Concentrate the mother liquor by rotary evaporation and repeat cooling. Use a higher ratio of Water (Anti-solvent).
Colored Crystals Chromophoric impurities trapped.Re-dissolve in Ethanol, add Activated Carbon (5 wt%) , reflux for 15 min, and hot filter before crystallization.

Workflow Visualization

RecrystallizationWorkflow Step1 1. Dissolution (Reflux in EtOH) Step2 2. Hot Filtration (Remove Insolubles) Step1->Step2 Clear Solution Step3 3. Anti-Solvent (Add Hot Water) Step2->Step3 Saturated Step4 4. Crystallization (Slow Cool -> 4°C) Step3->Step4 Turbidity Point Step5 5. Isolation (Vacuum Filtration) Step4->Step5 Precipitate Step6 6. Drying (Vacuum Oven 50°C) Step5->Step6 Wet Cake

Figure 2: Standard Recrystallization Workflow for 2-Amino-6-ethoxy-3-methylquinoline.

References

  • MDPI. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 2-Amino-6-ethoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the thermodynamic and physicochemical hurdles associated with complex heterocyclic compounds.

2-Amino-6-ethoxy-3-methylquinoline is a highly substituted quinoline derivative. While the amino group offers some hydrogen-bonding capacity, the lipophilic quinoline core—further stabilized by the hydrophobic ethoxy and methyl substituents—creates a massive thermodynamic penalty when exposed to water[1]. Consequently, predicting and managing its solubility in both Dimethyl Sulfoxide (DMSO) and aqueous systems is a critical prerequisite for reliable in vitro bioscreening[2].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure your compound remains in solution.

Part 1: Physicochemical Profiling & Quantitative Data

The solubility of your compound is strictly dictated by its chemical form and the dielectric constant of the solvent. Below is the expected solubility profile comparing the free base (CAS 948293-56-9)[3] and the hydrochloride salt (CAS 1171754-83-8)[].

Solvent SystemChemical FormExpected SolubilityMechanistic Rationale
Water (pH 7.4) Free Base< 0.1 mg/mLThe neutral, lipophilic aromatic core cannot form sufficient dipole interactions to overcome the cohesive energy of water[1].
Water (pH < 4.0) Free Base1.0 - 5.0 mg/mLAcidic conditions protonate the basic quinoline nitrogen, forming a cationic species that readily interacts with polar water molecules[5].
Water (pH 7.4) HCl Salt5.0 - 10.0 mg/mLThe pre-ionized salt form significantly lowers the lattice energy required for dissolution, facilitating immediate dipole-ion interactions[5].
100% DMSO Both Forms> 50.0 mg/mLDMSO is a polar aprotic solvent that effectively solvates both the hydrogen-bonding amino group and the hydrophobic aromatic system without requiring ionization[6].
Part 2: Troubleshooting FAQs

Q1: Why does my compound instantly precipitate when I dilute my DMSO stock into physiological buffers (e.g., PBS or DMEM)? A1: This is a classic "solvent shift" phenomenon. In 100% DMSO, the solvent fully encapsulates the hydrophobic ethoxy and methyl groups. When you pipette this stock into an aqueous buffer, the local concentration of DMSO drops exponentially[1]. The thermodynamic penalty of exposing the lipophilic quinoline core to water becomes too high, forcing the molecules to aggregate and "crash out" of solution to minimize surface area exposure.

Q2: How can I prevent this precipitation during dilution without increasing the DMSO concentration? A2: You must lower the thermodynamic barrier using a step-wise co-solvent formulation. Instead of direct dilution, introduce intermediate surfactants or carrier molecules. For example, formulating the DMSO stock with PEG300 and Tween-80 before adding the aqueous phase creates micelles that encapsulate the hydrophobic core[7]. Alternatively, adjusting the pH of your buffer to slightly acidic conditions can maintain the compound in its ionized, water-soluble state[5].

Q3: Does the residual DMSO affect my in vitro cell culture assays? A3: Yes, profoundly. DMSO interacts with and can destabilize cellular membranes, leading to cytotoxicity. It is critical to maintain the final DMSO concentration below 0.1% - 0.5% v/v in your working media[8]. Furthermore, you must always run a vehicle control group that receives the exact same final concentration of DMSO to isolate the true pharmacological effect of the quinoline derivative[1].

Part 3: Solubilization Workflow

SolubilizationWorkflow Start 2-Amino-6-ethoxy-3-methylquinoline Form Select Chemical Form Start->Form FreeBase Free Base (Hydrophobic) Form->FreeBase HClSalt HCl Salt (Pre-ionized) Form->HClSalt DMSO Dissolve in 100% DMSO (Primary Stock) FreeBase->DMSO HClSalt->DMSO Aqueous Dissolve in Aqueous Buffer (Direct Solubilization) HClSalt->Aqueous Dilution Dilute to Aqueous Media (Solvent Shift) DMSO->Dilution Check OD600 Check: Precipitation? Aqueous->Check Dilution->Check Rescue Rescue: Add Co-solvents (PEG300 / Tween-80) Check->Rescue Yes (OD600 > 0.05) Success Proceed to Assay Check->Success No (Clear) Rescue->Check Re-evaluate

Workflow for solubilizing 2-Amino-6-ethoxy-3-methylquinoline in aqueous and DMSO systems.

Part 4: Validated Experimental Protocols
Protocol 1: Preparation of a Stable 10 mM Primary Stock in DMSO

Causality: DMSO is highly hygroscopic. Absorbing atmospheric water reduces its dielectric constant and solvating power over time, leading to premature micro-precipitation of the hydrophobic quinoline core. Using anhydrous DMSO and sealing the aliquots prevents this degradation.

  • Weighing: Accurately weigh the required mass of 2-Amino-6-ethoxy-3-methylquinoline (Free base or HCl salt) into a sterile, amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous 100% DMSO (sealed under argon) to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes.

  • Self-Validation (Optical Density): Pipette 100 µL of the stock into a microplate and measure the absorbance at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates the presence of sub-micron aggregates (light scattering). The solution must be optically clear.

  • Storage: Aliquot the stock into single-use tubes to avoid freeze-thaw cycles and store at -20°C in a desiccator.

Protocol 2: Step-Wise Aqueous Dilution via Micellar Encapsulation

Causality: Adding surfactants to the organic phase before introducing water ensures that the hydrophobic tails of the surfactant interact with the ethoxy and methyl groups of the quinoline first. This thermodynamically favors micelle formation over drug aggregation when the high-polarity aqueous phase is finally introduced[7].

  • Primary Transfer: Transfer 100 µL of the 10 mM DMSO stock solution into a new vial.

  • Co-Solvent Addition: Add 400 µL of PEG300 to the DMSO stock. Vortex thoroughly for 30 seconds to ensure homogeneous mixing of the organic phases.

  • Surfactant Coating: Add 50 µL of Tween-80 to the mixture. Vortex vigorously for 1 minute. The Tween-80 will begin to coat the hydrophobic compound.

  • Aqueous Introduction: Slowly add 450 µL of Saline (or your specific assay buffer) dropwise while continuously vortexing. This gradual addition prevents a sudden solvent shift.

  • Self-Validation: Perform an OD600 check against a vehicle blank (prepared using the exact same solvent ratios without the drug). If the OD600 is identical to the blank, the compound is successfully encapsulated in micelles and ready for dosing.

References

1.[] Main Product - BOC Sciences: 2-Amino-6-ethoxy-3-methylquinoline hydrochloride. bocsci.com. URL: 2.[3] CAS 948293-56-9 | 2-Amino-6-ethoxy-3-methylquinoline supply. guidechem.com. URL: 3.[5] Overcoming poor solubility of quinoline derivatives in reactions. benchchem.com. URL: 4.[7] AQ-13 dihydrochloride | Aminoquinoline Antimalarial. medchemexpress.com. URL: 5.[1] Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. benchchem.com. URL: 6.[6] Effects of solvent composition and ionic strength on the interaction of quinoline antimalarials with ferriprotoporphyrin IX. nih.gov. URL: 7.[8] The difference between dissolving chemicals in DMSO or water? researchgate.net. URL: 8.[2] In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. nih.gov. URL:

Sources

Technical Support Center: Purification of 2-Amino-6-ethoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the technical support center for the isolation and purification of 2-Amino-6-ethoxy-3-methylquinoline (Free base CAS: 948293-56-9; Hydrochloride salt CAS: 1171754-83-8). This quinoline derivative presents unique purification challenges due to the highly basic nature of the quinoline nitrogen, the hydrogen-bonding capability of the primary amine at the C2 position, and the increased lipophilicity imparted by the C6-ethoxy and C3-methyl groups.

This guide provides field-proven, mechanistically grounded solutions to help you achieve >99% purity from crude reaction mixtures.

Part 1: Troubleshooting & FAQs

Q1: My crude product streaks severely on silica gel during column chromatography, leading to poor recovery and co-elution with impurities. How do I fix this? Causality & Solution: Silica gel surfaces are populated with acidic silanol groups (Si-OH, pKa ~4.5). The basic quinoline nitrogen in your target compound acts as a strong Lewis base and hydrogen-bond acceptor, leading to irreversible chemisorption and severe peak tailing. To resolve this, you must competitively neutralize the column. Incorporate 0.5% to 1.0% Triethylamine (TEA) into your mobile phase 1[1]. Because TEA is a smaller, highly basic molecule, it saturates the acidic silanol binding sites faster than the quinoline derivative, allowing your target compound to elute symmetrically based purely on its polarity.

Q2: My crude reaction mixture is heavily contaminated with unreacted starting materials and neutral byproducts. What is the most scalable first-pass purification method? Causality & Solution: Do not start with chromatography. Instead, exploit the pKa of the basic aminoquinoline core using an Acid-Base Extraction 2[2]. By treating the crude mixture with 1M HCl, the quinoline nitrogen is fully protonated, forming a highly water-soluble salt and partitioning into the aqueous layer. Neutral and acidic impurities remain highly lipophilic and stay trapped in the organic layer. This is a self-validating system: by physically separating the phases and subsequently basifying the aqueous layer, you guarantee that only basic compounds are carried forward 3[3].

Q3: The isolated free base is a viscous oil that refuses to crystallize, making handling and accurate weighing difficult. How can I obtain a solid product? Causality & Solution: Highly lipophilic quinoline derivatives (enhanced by the ethoxy and methyl groups) often isolate as viscous oils due to complex solvation shells and low lattice energy in their free base form. To force solidification, convert the free base into its hydrochloride salt . The introduction of ionic bonds significantly increases the lattice energy, forcing the molecules into a rigid, highly ordered crystalline structure that readily precipitates from moderately polar solvents.

Part 2: Process Workflows

G Start Crude 2-Amino-6-ethoxy- 3-methylquinoline AddAcid Add 1M HCl (aq) & Extract with DCM Start->AddAcid OrgLayer1 Organic Layer (Neutral Impurities) AddAcid->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Product) AddAcid->AqLayer1 Keep AddBase Basify with 1M NaOH (pH > 9) & Extract AqLayer1->AddBase AqLayer2 Aqueous Layer (Inorganic Salts) AddBase->AqLayer2 Discard OrgLayer2 Organic Layer (Free Base Product) AddBase->OrgLayer2 Keep Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry Pure Purified Product Dry->Pure

Caption: Fig 1. Acid-Base Extraction workflow for the selective isolation of 2-Amino-6-ethoxy-3-methylquinoline.

G TLC TLC Analysis of Crude Mixture Check Is streaking observed on silica gel? TLC->Check Yes Yes: Strong silanol interaction Check->Yes No No: Standard separation Check->No Mod Add 0.5-1% TEA to mobile phase Yes->Mod Std Use standard Hexane/EtOAc No->Std Run Execute Column Chromatography Mod->Run Std->Run

Caption: Fig 2. Decision tree for optimizing silica gel chromatography of basic quinolines.

Part 3: Experimental Protocols

Protocol A: Acid-Base Extraction (First-Pass Purification)

Use this protocol to remove non-basic impurities and unreacted starting materials.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The protonated 2-amino-6-ethoxy-3-methylquinoline will migrate to the upper aqueous layer. Drain the lower DCM layer (contains neutral impurities). Wash the aqueous layer once more with fresh DCM to ensure complete removal of lipophilic byproducts.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask. Cool in an ice bath. Slowly add 1M NaOH dropwise while stirring until the solution reaches pH > 9 (verify with pH paper). The solution will turn cloudy as the free base precipitates.

  • Re-extraction: Transfer back to the separatory funnel. Extract the aqueous layer three times with fresh DCM.

  • Isolation: Combine the new DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure free base.

Protocol B: Deactivated Normal-Phase Column Chromatography

Use this protocol for high-resolution separation of positional isomers or closely related basic byproducts.

  • Mobile Phase Preparation: Prepare a solvent system of Hexane and Ethyl Acetate (start at 80:20 v/v). Crucially, add 1% Triethylamine (TEA) to the total volume.

  • Column Packing: Prepare a slurry of silica gel using the TEA-modified mobile phase. Pack the column under gentle pressure. Note: The TEA pre-treats and neutralizes the acidic silanol sites on the silica.

  • Loading: Dissolve the product from Protocol A in a minimal amount of DCM. Load carefully onto the silica bed.

  • Elution: Elute using the modified mobile phase. Monitor fractions via TLC (visualize under UV 254 nm).

  • Workup: Combine product-containing fractions and evaporate. To remove residual TEA, re-dissolve the product in toluene and evaporate under high vacuum (co-evaporation).

Protocol C: Hydrochloride Salt Formation & Crystallization

Use this protocol to convert a viscous oily free base into a stable, highly pure crystalline solid.

  • Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or isopropanol (IPA) under an inert atmosphere (N₂).

  • Salt Formation: Slowly add a stoichiometric equivalent of anhydrous HCl (commercially available as a 2M solution in diethyl ether or 4M in dioxane) dropwise while stirring vigorously at 0°C.

  • Precipitation: A solid precipitate of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride will immediately begin to form. Allow the suspension to stir for 30 minutes at 0°C to ensure complete crystallization.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold anhydrous diethyl ether.

  • Drying: Dry the crystals in a vacuum oven at 40°C overnight to remove residual solvent.

Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes of each purification methodology when applied to 2-Amino-6-ethoxy-3-methylquinoline.

Purification StrategyPrimary Target ImpuritiesExpected Recovery YieldScalabilityProcessing Time
Acid-Base Extraction Neutral organics, unreacted starting materials85 - 95%Excellent (>100g)1 - 2 Hours
Modified Chromatography Positional isomers, structurally similar bases60 - 80%Moderate (<10g)4 - 6 Hours
HCl Salt Crystallization Trace soluble impurities, residual solvents75 - 90%Excellent (>100g)12 - 24 Hours

Part 5: References

  • The Journal of Organic Chemistry. "Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology." ACS Publications. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Quinoline Amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Amination. As a Senior Application Scientist, I have designed this guide to address the fundamental mechanistic failures that lead to low conversion rates during the functionalization of quinoline scaffolds. Whether you are performing a Buchwald-Hartwig cross-coupling or a directed C-H amination, the basic nitrogen of the quinoline ring presents unique electronic and steric challenges that must be systematically managed.

Diagnostic Workflow

Before adjusting your reagents, it is critical to diagnose whether your low yield is a result of catalyst deactivation (starting material remains unconsumed) or competing side reactions (starting material is consumed, but the desired product is absent).

TroubleshootingWorkflow A Low Conversion in Quinoline Amination B Is the starting material fully consumed? A->B C Yes: Side reactions dominating B->C Yes D No: Catalyst poisoning or poor activation B->D No E Check for Protodehalogenation C->E F Check for Regioisomer Formation C->F G Use sterically encumbered ligands (e.g., BrettPhos) D->G H Convert to Quinoline N-oxide to mask N-lone pair D->H

Diagnostic workflow for resolving low conversion in quinoline amination.

Causality & Troubleshooting FAQs

Q1: Why does my Buchwald-Hartwig amination of haloquinolines stall at <10% conversion?

Causality: The basic nitrogen of the quinoline ring acts as a strong


-donor. It can irreversibly bind to the electrophilic Pd(II) or Cu(I) center, forming a stable, off-cycle heteroaryl complex that effectively poisons the catalyst[1]. Furthermore, unprotected functional groups on the quinoline (such as a C4-hydroxyl) can form stable chelates with the metal, halting the catalytic cycle entirely[2].
Solution: 
  • Steric Shielding: Utilize highly sterically encumbered ligands (e.g., specialized

    
    -diaryl diamines or bulky phosphines like Xantphos/BrettPhos). These ligands physically block the quinoline nitrogen from coordinating to the metal center[3].
    
  • Protecting Groups: Masking adjacent coordinating groups (e.g., converting a C4-hydroxyl to a benzyl ether) prevents chelation and has been shown to improve conversions from ~5% to over 64% in Pd-catalyzed aminations[2].

Q2: I am attempting a direct C-H amination of quinoline, but I am getting poor site selectivity and low yields. How can I improve this?

Causality: Unactivated quinolines possess multiple reactive C-H bonds with similar electronic profiles, leading to a statistical mixture of regioisomers and rapid catalyst deactivation. Solution: Convert the quinoline to a Quinoline N-oxide . The N-oxide serves a dual purpose: it prevents catalyst poisoning by delocalizing the nitrogen lone pair, and it acts as a powerful directing group. Depending on the catalyst, you can achieve exquisite site selectivity. For instance, Cu(OAc)₂/Ag₂CO₃ systems drive highly selective C2-amination (up to 93% yield)[4], whereas Ir(III) catalysts can be tuned to selectively functionalize the C8 position by forming a stable 5-membered metallacycle intermediate[5].

Q3: What causes protodehalogenation instead of amination in my Pd-catalyzed cross-coupling?

Causality: Protodehalogenation occurs when the rate of reductive elimination is slower than competing protonation pathways. If the amine is a poor nucleophile or too bulky, the intermediate Pd(II)-aryl complex lingers and reacts with adventitious moisture or undergoes


-hydride elimination.
Solution:  Ensure strict anhydrous conditions. Switch to a stronger base (e.g., NaOtBu instead of Cs₂CO₃) to accelerate the deprotonation of the coordinated amine, thereby speeding up the reductive elimination step before side reactions can occur.

Quantitative Data: Catalyst & Ligand Optimization

The table below summarizes literature-validated modifications to overcome low conversion rates in quinoline amination.

Strategy / ModificationCatalyst SystemSubstrate TypePrimary Issue AddressedTypical Conversion / Yield
Unoptimized B-H AminationPd₂(dba)₃ / BINAP5-Bromo-4-quinolinolCatalyst poisoning / Chelation~5%[2]
Protecting Group OptimizationPd₂(dba)₃ / Xantphos4-OBn-5-BromoquinolinePrevents C4-O/N chelation64%[2]
Steric ShieldingCu / N1,N2-diaryl diamineHaloquinolinesIrreversible N-binding>80%[3]
N-Oxide Directed C-H AminationCu(OAc)₂ / Ag₂CO₃Quinoline N-oxidePoor site-selectivity (C2)93%[4]

Validated Experimental Protocols

Protocol A: Gram-Scale Buchwald-Hartwig Amination of Haloquinolines

Objective: Achieve >95% conversion of haloquinolines using sterically encumbered Pd-catalyst systems. Self-Validating Checkpoint: The reaction mixture should transition from a deep red/purple (active Pd(0) complex) to a consistent color upon heating. Rapid blackening within the first 30 minutes indicates premature catalyst death (Pd-black precipitation) due to oxygen ingress or severe poisoning.

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine the haloquinoline (1.0 equiv), amine (1.2-1.5 equiv), Pd₂(dba)₃ (2-5 mol%), and a bulky biaryl phosphine ligand like Xantphos (4-10 mol%)[2]. Add the base (NaOtBu or Cs₂CO₃, 1.5 equiv).

  • Atmosphere Exchange: Seal the flask and perform three cycles of vacuum/nitrogen backfill. Causality: Trace oxygen rapidly oxidizes the electron-rich phosphine ligands, terminating the catalytic cycle before it begins.

  • Solvent Addition: Inject anhydrous, sparged solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction Execution: Heat the mixture to 90–100 °C under vigorous stirring.

  • Monitoring: Sample an aliquot at 2 hours. Quench with wet EtOAc and analyze via LC-MS. A product-to-starting material ratio of <3:1 indicates the need for a more sterically encumbered ligand.

  • Work-up: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and Pd-black. Concentrate under reduced pressure.

Protocol B: Cu-Catalyzed C2-Amination of Quinoline N-Oxides

Objective: Selective C2-amination overcoming the inherent unreactivity and poor regioselectivity of the quinoline core. Self-Validating Checkpoint: Successful N-oxidation (Step 1) must be confirmed by a significant downfield shift of the C2 and C8 protons in ¹H NMR prior to attempting the amination step.

Step-by-Step Methodology:

  • N-Oxidation (Pre-activation): Treat the quinoline with mCPBA (1.2 equiv) in DCM at 0 °C, warming to room temperature. Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the Quinoline N-oxide.

  • Amination Setup: In a sealed pressure tube, combine the Quinoline N-oxide (1.0 equiv), an electrophilic amine source (e.g., O-benzoyl hydroxylamine, 1.2 equiv), Cu(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv)[4].

  • Solvent & Execution: Add anhydrous benzene or 1,2-dichloroethane (DCE). Stir the reaction mixture at 120 °C for 24 hours. Causality: The Ag₂CO₃ acts as both an oxidant and a base, facilitating the re-oxidation of the Cu catalyst and neutralizing generated acids to keep the catalytic cycle turning[4].

  • Reduction (Optional): If the free 2-aminoquinoline is desired, treat the resulting 2-aminoquinoline N-oxide with PCl₃ in CHCl₃ at reflux to deoxygenate the nitrogen.

References

  • Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound | nih.gov |2

  • A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity | acs.org | 5

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | semanticscholar.org | 4

  • Arylamine synthesis by amination (arylation) | organic-chemistry.org | 3

  • Site- and stereoselective silver-catalyzed intramolecular amination of electron-deficient heterobenzylic C–H bonds | rsc.org | 1

Sources

Storage conditions for 2-Amino-6-ethoxy-3-methylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Hub for 2-Amino-6-ethoxy-3-methylquinoline hydrochloride .

Given the specific functional groups (amino-quinoline core, ethoxy ether linkage, and hydrochloride salt form), this compound exhibits distinct stability profiles regarding photolytic degradation , hygroscopicity , and oxidative browning .[1] The protocols below are designed to mitigate these risks for high-purity research applications.

Status: Operational | Tier: Research Grade & API Intermediate[1]

Core Storage Matrix (Quick Reference)

ParameterConditionTechnical Rationale
Long-Term Storage -20°C (± 5°C) Prevents slow thermal oxidation of the electron-rich amino group and ether cleavage.[1]
Short-Term/Transit 2–8°C (Cold Pack) Acceptable for <7 days.[1] Avoid ambient heat which accelerates HCl dissociation/hydrolysis.[1]
Atmosphere Inert (Argon/Nitrogen) The primary amine is susceptible to N-oxidation; inert gas purging is critical after opening.[1]
Humidity Control Desiccator (<30% RH) Critical: As an HCl salt, the compound is hygroscopic. Moisture uptake leads to stoichiometry shifts and hydrolysis.[1]
Light Exposure Amber/Foil Wrapped Quinolines are photosensitive.[1][2] UV exposure causes dimerization and N-oxide formation.[1]

Critical Degradation Pathways (Mechanism)

Understanding why these storage conditions exist is vital for troubleshooting.[1] The diagram below illustrates the vulnerability of the molecule to environmental factors.

DegradationPathways Compound 2-Amino-6-ethoxy- 3-methylquinoline HCl Dimers Photodimers & Isomerization Compound->Dimers Photolysis (Quinolines are photosensitizers) Hydrates Clumping/Caking (Hydrate Formation) Compound->Hydrates Hygroscopic Uptake (HCl Salt) Oxides N-Oxides & Brown Discoloration Compound->Oxides Auto-oxidation of 2-Amino group Light UV/Visible Light Light->Dimers Moisture Moisture (H2O) Moisture->Hydrates Oxygen Oxygen (O2) Oxygen->Oxides

Figure 1: Environmental stress factors leading to chemical degradation of amino-quinoline salts.[1]

Troubleshooting Guide (Q&A Format)

Ticket #401: Material Appearance Change

User Question: "I received the compound as a pale yellow powder, but after two weeks in the refrigerator (4°C), it has turned a dark tan/brown color. Is it still usable?"

Technical Diagnosis: This indicates oxidative degradation , likely facilitated by the primary amine at the C2 position. While quinolines are naturally colored, a shift to dark brown suggests the formation of N-oxides or azo-dimers .[1]

Resolution Protocol:

  • Check Purity: Run an LC-MS.[1] If purity is >95%, the color change may be superficial (surface oxidation).

  • Recrystallization (Rescue): If purity is compromised (90-95%), dissolve in minimal hot ethanol, treat with activated charcoal to remove oxidized impurities, filter, and recrystallize with ether/HCl.[1]

  • Prevention: Future aliquots must be stored under Argon. The "headspace" in your vial contained enough oxygen to degrade the surface layer.

Ticket #402: Solubility & Clumping Issues

User Question: "The powder has formed hard clumps and is difficult to weigh. Furthermore, it is not dissolving fully in DMSO, leaving a turbid suspension."[1]

Technical Diagnosis: The clumping confirms hygroscopic moisture uptake .[1] The HCl salt has absorbed water, potentially forming a hydrate or causing partial hydrolysis.[1] The turbidity in DMSO is likely due to polymerized aggregates or the formation of the free base if the HCl was stripped by moisture/drying attempts.

Resolution Protocol:

  • De-clumping: Do not grind aggressively, as frictional heat can degrade the salt.[1] Gently tap the vial.

  • Solubilization Fix:

    • Add the solvent (DMSO).

    • Sonicate at 35–40°C (mild heat) for 10 minutes.

    • If turbidity persists, add 1% aqueous HCl (or 1% acetic acid) to the mixture. This ensures the compound remains fully protonated (salt form), which is more soluble than the free base in polar media.

Ticket #403: Stock Solution Stability

User Question: "Can I store a 10mM stock solution in DMSO at -20°C? How long will it last?"

Technical Diagnosis: DMSO is hygroscopic and has a high freezing point (~19°C).[1] Repeated freeze-thaw cycles in DMSO introduce water condensed from the air, which can hydrolyze the ethoxy ether linkage over time.[1]

Best Practice Guide:

  • Recommended Solvent: Anhydrous DMSO or Methanol.[1]

  • Storage Format: Single-use aliquots (avoid freeze-thaw).

  • Shelf Life:

    • Solid State:[1] 2 years (at -20°C, desiccated).[1]

    • Solution (DMSO, -20°C):3 months max .[1]

    • Solution (4°C):Use within 24 hours .[1]

Standard Operating Procedure (SOP): Handling & Aliquoting

To maintain the integrity of the reference standard, follow this precise workflow.

HandlingSOP cluster_storage Resealing Process Start Start: Receive Compound Equilibrate Equilibrate Vial to Room Temp (Prevents condensation inside vial) Start->Equilibrate Open Open in Low-Humidity Environment (Glovebox or Desiccated Hood) Equilibrate->Open Weigh Weigh Quantity Quickly (Minimize air exposure < 2 mins) Open->Weigh Purge Purge Headspace with Argon/N2 Weigh->Purge Seal Seal with Parafilm/Tape Purge->Seal Store Return to -20°C Desiccator Seal->Store

Figure 2: Critical workflow for handling hygroscopic hydrochloride salts.

Detailed Steps:
  • Equilibration: Remove the vial from the freezer and let it sit on the bench for 30 minutes before opening. Why? Opening a cold vial attracts atmospheric moisture immediately, destroying the remaining bulk material [1].[1]

  • Weighing: Use anti-static weighing boats. Do not use metal spatulas if possible (use PTFE/plastic) to avoid potential catalytic oxidation from trace metals.[1]

  • Re-sealing: If you do not have an Argon line, use "Canned Air" (duster) carefully to displace moisture-laden air before capping, provided the duster is pure gas and contains no bitterants/additives.[1]

References

  • Baertschi, S. W., et al. (2020).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.[1] (General principles of hygroscopic salt handling and hydrolysis).

  • Tonnesen, H. H. (2004).[1] Photostability of Drugs and Drug Formulations. CRC Press.[1] (Establishes quinoline sensitivity to UV/VIS light and N-oxide formation).

  • Fisher Scientific. (n.d.).[1][3] Safety Data Sheet: Amino-quinoline derivatives. Retrieved from (General handling for Class: Amino-quinoline HCl salts).[1]

  • Cheng, Y., et al. (2010).[1] Stability of Hydrochloride Salts in Pharmaceutical Development. Journal of Pharmaceutical Sciences. (Documenting the hygroscopicity/hydrolysis correlation in HCl salts).

Sources

Technical Support Center: Aminoquinoline Stability & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aminoquinoline Synthesis Support Center. This guide addresses the notorious oxidative instability of aminoquinoline scaffolds (particularly 8-aminoquinolines like Primaquine and 4-aminoquinolines like Amodiaquine).

These compounds are electron-rich systems prone to rapid autoxidation, leading to the formation of quinone-imines and intractable black tars. This guide provides the mechanistic understanding and field-proven protocols to prevent these failures.

Part 1: The Mechanic's Corner (Root Cause Analysis)

Why is my reaction turning black?

The darkening of aminoquinoline reactions is rarely due to simple impurities; it is a cascade failure caused by Autoxidation .

  • The Trigger: The amino group (especially at the C8 position) is highly electron-donating, raising the HOMO energy of the quinoline ring.

  • The Intermediate: Exposure to atmospheric oxygen or acidic silica generates a radical cation, which rapidly oxidizes to a Quinone-Imine (specifically quino-8-imine for Primaquine derivatives).

  • The Failure: These electrophilic quinone-imines undergo rapid polymerization or react with nucleophiles, resulting in the characteristic "black tar" and loss of yield.

Diagram 1: The Oxidative Degradation Pathway

This diagram illustrates the transition from a stable Aminoquinoline to a destructive Quinone-Imine species.

AminoquinolineOxidation AQ Aminoquinoline (Electron Rich) Rad Radical Cation Intermediate AQ->Rad 1e- Oxidation O2 O2 / Light / Acid O2->Rad QI Quinone-Imine (Highly Reactive) Rad->QI -H+ Tar Polymerization / Tar (Yield Loss) QI->Tar Nucleophilic Attack

Figure 1: Mechanistic pathway showing the conversion of aminoquinolines to toxic quinone-imines upon exposure to oxidative stressors.

Part 2: Troubleshooting Workflow

Use this table to diagnose specific failures in your current experiment.

SymptomProbable CauseImmediate Corrective Action
Reaction turns dark/black instantly Dissolved Oxygen in solvents.Stop. Degas all solvents (Sparging/Freeze-Pump-Thaw) before restarting. Add antioxidant (see SOP 1).
Product "streaks" or tails on TLC/Column Silica gel acidity protonating the amine.Do NOT proceed with standard silica. Pre-treat silica with 1-2% Triethylamine (TEA) or use Alumina (see SOP 2).
Product disappears on the column Irreversible adsorption or oxidation on silica.Flush column with polar solvent + 1% TEA immediately. For future runs, switch to Amine-Functionalized Silica .
NMR shows "muddy" aromatic region Paramagnetic impurities (radicals).Wash NMR sample with dilute Na₂S₂O₄ (aq) and filter, or recrystallize as a salt (HCl/Phosphate).
Yield drops after overnight storage Air oxidation of the free base.Convert to salt form immediately (SOP 3) or store under Argon at -20°C.

Part 3: Standard Operating Protocols (SOPs)

These protocols are designed to be "Self-Validating Systems." If the color changes or pH drifts, the system alerts you to intervene.

SOP 1: The "Reductive Quench" Workup

Use this for 8-aminoquinolines (e.g., Primaquine analogs) to reverse early-stage oxidation.

Reagents:

  • Sodium Dithionite (Na₂S₂O₄)[1][2]

  • Degassed solvents (Ar-sparged)

Protocol:

  • Preparation: Prepare a fresh 10% w/v aqueous solution of Sodium Dithionite. Note: Old dithionite smells of sulfur dioxide and is ineffective; use fresh white powder.

  • Quench: Pour the reaction mixture into the dithionite solution (not water). This reduces any transient quinone-imines back to the amine.

  • Extraction: Perform extractions using degassed organic solvent (DCM or EtOAc).

  • Validation: The organic layer should remain light yellow/orange. If it darkens, add a spatula tip of solid Na₂S₂O₄ to the separating funnel.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate), never MgSO₄ (Magnesium Sulfate is slightly acidic and can catalyze oxidation).

SOP 2: Neutralized Silica Purification

Standard silica gel (pH ~4-5) destroys aminoquinolines. You must neutralize the stationary phase.

Protocol:

  • Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., Hexane/EtOAc).

  • The Modifier: Add 1.0% Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of eluent + 1% TEA.

  • Running: Run the column using eluent containing 0.5% TEA .

  • Validation: Check the first fraction's pH on wet litmus paper; it must be basic (pH > 8).

    • Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound is extremely acid-sensitive.

SOP 3: Salt Stabilization Strategy

Free bases are temporary states. Salts are for storage.

Protocol:

  • Dissolve the purified free base in minimal dry diethyl ether or ethanol.

  • Dropwise add 1.0 equivalent of acid (HCl in ether, or Phosphoric acid in ethanol).

  • Diphosphate salts are historically the most stable form for 8-aminoquinolines (mimicking Primaquine Phosphate).

  • Filter the precipitate under Argon.

Part 4: The "Safe Passage" Workflow

This diagram outlines the complete lifecycle of a sensitive aminoquinoline synthesis, highlighting Critical Control Points (CCP).

SafePassage Setup Reaction Setup (CCP: Argon Balloon) Quench Quench: 10% Na2S2O4 (Reductive Environment) Setup->Quench Complete Conversion Workup Workup: Dry over Na2SO4 (Avoid MgSO4) Quench->Workup Biphasic Separation Purify Purification: Silica + 1% TEA (Neutralize Acidity) Workup->Purify Concentration (<30°C) Storage Storage: Diphosphate Salt (-20°C, Dark) Purify->Storage Salt Formation

Figure 2: Operational workflow emphasizing Critical Control Points (CCP) to maintain chemical integrity.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Rotavap to remove solvents? A: Yes, but with caution. Aminoquinolines can degrade with heat.[3] Set the bath to < 35°C and release the vacuum with Nitrogen/Argon , not air. This prevents the hot, concentrated residue from oxidizing the moment air hits it.

Q: Why Sodium Dithionite (Na₂S₂O₄) and not Sodium Sulfite? A: Dithionite is a stronger reducing agent (


) capable of reducing quinone-imines back to amines. Sulfite is primarily an oxygen scavenger but lacks the reducing potential to reverse oxidation that has already occurred [1].

Q: My compound is stuck on the column despite using TEA. What now? A: You likely have strong chelation with metal impurities in the silica. Switch to Amine-Functionalized Silica (KP-NH) cartridges.[4] These have propyl-amine groups bonded to the surface, eliminating silanol interactions entirely [2].

References

  • Biotage. (2023).[4][5] Is there an easy way to purify organic amines? Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N.[6] Retrieved from [Link]

Sources

Technical Support Hub: Separation of 2-Amino & 2-Chloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TLC-QUIN-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting resolution, tailing, and visualization of 2-aminoquinoline vs. 2-chloroquinoline mixtures.

Executive Summary

This guide addresses the chromatographic separation of 2-Chloroquinoline (2-CQ) and 2-Aminoquinoline (2-AQ) . This is a common challenge in medicinal chemistry, often encountered during Nucleophilic Aromatic Substitution (


) reactions where the chlorine atom is displaced by an amine.

The core difficulty lies in the drastic difference in basicity between the two species. 2-AQ is significantly more basic and polar than 2-CQ, leading to strong interactions with acidic silanol groups on silica plates. This results in the "tailing" of the amino species and poor resolution if the mobile phase is not pH-adjusted.

Part 1: The Physicochemical Mismatch (Root Cause Analysis)

To solve the separation, you must understand the analytes. The separation failure is usually due to treating these two molecules as "similar" when, chromatographically, they behave very differently.

Feature2-Chloroquinoline (2-CQ)2-Aminoquinoline (2-AQ)Chromatographic Consequence
Polarity Low to ModerateHigh2-CQ elutes significantly faster (Higher Rf).
Basicity (pKa) ~ 0.5 (Very Weak Base)~ 7.3 (Moderate Base)2-AQ interacts strongly with acidic Silica (

), causing tailing.
H-Bonding Acceptor only (Weak)Donor & Acceptor2-AQ drags on the stationary phase.
UV Activity Strong (254 nm)Strong (254 nm) + FluorescenceBoth are easily visible; 2-AQ may fluoresce blue/white.

Part 2: Troubleshooting Tickets (Q&A)

Ticket #1: "My 2-Aminoquinoline spot looks like a comet (Tailing)."

User Report: I am using 30% Ethyl Acetate in Hexane. The 2-Chloro spot is round and high up, but the 2-Amino spot is streaking from the baseline halfway up the plate. I can't determine the Rf.

Diagnosis: This is the classic "Silanol Effect." The basic nitrogen in 2-AQ is protonating via the acidic protons on the silica gel surface (


). This ion-exchange mechanism competes with the adsorption mechanism, causing the streak.

The Fix: Mobile Phase Basification You must neutralize the silica surface or keep the amine deprotonated.

  • Add Triethylamine (TEA): Add 0.5% to 1% TEA to your mobile phase.

    • Recipe: 30 mL EtOAc + 70 mL Hexane + 0.5 mL TEA .

    • Mechanism:[1] TEA is a stronger base; it saturates the acidic silanol sites, effectively "capping" them so your 2-AQ can pass through without sticking.

  • Alternative (Ammonia): If using a DCM/Methanol system (e.g., for very polar crude mixtures), use 1%

    
     in Methanol as your polar modifier.
    
Ticket #2: "The spots are co-eluting or barely separated."[2]

User Report: I see one large blob. I suspect they are overlapping.

Diagnosis: While 2-CQ and 2-AQ have different polarities, incorrect solvent strength can compress their Rf values into the same zone (usually near the solvent front if too polar, or baseline if too non-polar).

The Fix: Optimization Protocol Follow this logic to separate the "Blob":

SolventOptimization Start Start: 20% EtOAc / Hexane CheckRf Check Rf Values Start->CheckRf HighRf Both Rf > 0.8 (Too Non-Polar Interaction) CheckRf->HighRf LowRf Both Rf < 0.2 (Too Polar Interaction) CheckRf->LowRf Tailing Is 2-AQ Tailing? HighRf->Tailing No (Rf is OK) DecreasePol Decrease Polarity: Try 5% or 10% EtOAc HighRf->DecreasePol Yes LowRf->Tailing No (Rf is OK) IncreasePol Increase Polarity: Try 40-50% EtOAc OR Switch to DCM/MeOH LowRf->IncreasePol Yes AddBase Add 1% Triethylamine (TEA) Tailing->AddBase Yes (Streaking) Success Optimal Separation: Rf(2-CQ) ~ 0.6 Rf(2-AQ) ~ 0.3 Tailing->Success No (Round Spots) DecreasePol->CheckRf IncreasePol->CheckRf AddBase->CheckRf

Figure 1: Decision tree for optimizing mobile phase selectivity and peak shape.

Ticket #3: "How do I visualize them? Is UV enough?"

User Report: I can see spots under UV, but I want to be sure which is which without running standards every time.

Diagnosis: Both compounds are quinolines, meaning they are highly conjugated and UV active at 254 nm (appearing as dark spots on green fluorescent silica).[1] However, chemical stains can provide specificity.

The Fix: Visualization Toolkit

MethodAppearance of 2-CQAppearance of 2-AQNotes
UV (254 nm) Dark SpotDark SpotNon-destructive. Primary method.[1]
UV (365 nm) Weak/NoneBlue/White Fluorescence 2-Aminoquinolines often fluoresce; 2-Chloro usually does not.
Dragendorff Stain Weak OrangeBright Orange/Red Specific for basic nitrogen (alkaloids). 2-AQ stains much stronger.
Iodine Chamber Brown/YellowBrown/YellowGeneral stain; non-specific but effective for both.

Part 3: Reaction Monitoring Workflow ( )

If you are converting 2-Chloroquinoline to 2-Aminoquinoline, use this workflow to determine reaction completion.

Standard Protocol:

  • Plate Setup: Mark three lanes: SM (Starting Material: 2-CQ), RXN (Reaction Mixture), Co-Spot (SM + RXN).

  • Mobile Phase: 30% EtOAc / Hexane + 1% TEA.

  • Analysis:

ReactionMonitor Start Spot TLC Plate (SM | Co-Spot | Rxn) Develop Develop & Visualize (UV 254nm) Start->Develop ResultA Top Spot (Rf~0.7) Visible Bottom Spot (Rf~0.3) Visible Develop->ResultA ResultB Only Top Spot Visible Develop->ResultB ResultC Only Bottom Spot Visible Develop->ResultC ConclusionA Reaction Incomplete (Continue Heating) ResultA->ConclusionA ConclusionB No Reaction (Check Conditions) ResultB->ConclusionB ConclusionC Reaction Complete (Workup) ResultC->ConclusionC

Figure 2: Logic flow for monitoring the conversion of 2-CQ to 2-AQ.

References

  • BenchChem. (2025).[2] Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Retrieved from

  • National Center for Biotechnology Information. (2025). 2-Aminoquinoline (Compound Summary). PubChem.[3][4] Retrieved from [3]

  • ResearchGate. (2013). Tailing in TLC - can anyone help? (Discussion on basic heterocycle tailing and TEA usage). Retrieved from

  • Phenomenex. (2023). Tip on Peak Tailing of Basic Analytes. (Chromatography technical guide regarding silanol interactions). Retrieved from

  • LibreTexts. (2022).[5] Thin Layer Chromatography: Common Problems and Visualization. Retrieved from

Sources

Handling hygroscopic nature of aminoquinoline salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopic nature of aminoquinoline salts. As a Senior Application Scientist, I understand that navigating the complexities of moisture-sensitive compounds is critical for experimental success and the integrity of your research. The tendency of these valuable compounds to absorb atmospheric moisture can lead to significant issues with weighing, stability, and reactivity, ultimately impacting the reliability and reproducibility of your results.[1][2]

This guide is structured to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory. We will cover frequently asked questions, provide robust troubleshooting guides for common problems, and detail essential experimental protocols.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers often have about the hygroscopic nature of aminoquinoline salts.

Q1: What exactly is hygroscopicity and why are many aminoquinoline salts susceptible to it?

A: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, either through absorption or adsorption.[2] Aminoquinoline salts are particularly prone to this for several reasons:

  • Ionic Nature: As salts, they possess strong ionic charges. These charged sites can have a high affinity for the polar water molecules present in the atmosphere.

  • Hydrogen Bonding: The amino group and the quinoline nitrogen are capable of forming hydrogen bonds with water.

  • Amorphous Content: The presence of amorphous (non-crystalline) regions in a solid powder significantly increases its surface area and the number of sites available for water interaction, making it more susceptible to moisture sorption than a highly crystalline form.[1]

Q2: What are the direct consequences of moisture absorption in my experiments?

A: Uncontrolled moisture absorption can have a cascade of negative effects on your research, compromising both the physical handling of the compound and its chemical behavior.[1]

  • Inaccurate Weighing: The absorbed water adds mass to the compound, leading to an overestimation of the amount of active ingredient being weighed. This directly impacts the concentration of your solutions and the stoichiometry of your reactions.

  • Physical State Changes: The powder may change from a free-flowing solid to a clumpy, caked, or sticky material, which is difficult to handle, transfer, and dose accurately.[3][4] In extreme cases of deliquescence, the solid can dissolve entirely in the absorbed water.[1][4]

  • Chemical Degradation: The presence of water can initiate or accelerate degradation pathways such as hydrolysis, forming impurities and reducing the potency of your compound.[1]

  • Altered Physicochemical Properties: Moisture can induce phase transitions, such as the recrystallization of an amorphous form into a less soluble crystalline state, which can drastically alter its bioavailability and dissolution rate.[1]

Q3: How can I visually tell if my aminoquinoline salt has absorbed too much moisture?

A: Visual inspection is the first line of defense. Key indicators include:

  • A noticeable change from a fine, free-flowing powder to a clumpy or caked solid.[4]

  • The material becoming sticky or developing a paste-like consistency.[4]

  • In severe cases, the appearance of a liquid phase as the salt begins to dissolve in the absorbed water (deliquescence).[4][5]

Q4: What are the ideal storage conditions for hygroscopic aminoquinoline salts?

A: Proper storage is the most critical preventative measure.

  • Airtight Containers: Always store the salt in a tightly sealed container to create a physical barrier against atmospheric moisture.[3][4] Sealing the cap with parafilm can provide an extra layer of protection.[6]

  • Controlled Environment: Store the primary container within a secondary, dry environment like a desiccator containing a suitable drying agent (e.g., fresh silica gel).[5][7] For highly sensitive compounds, storage in a controlled humidity chamber or a glove box is recommended.[4][5]

  • Inert Atmosphere: For maximum protection, especially for long-term storage, consider storing the material under an inert gas like nitrogen or argon.[4]

  • Temperature Control: Store at a cool, consistent temperature as recommended on the product's technical data sheet.[3][7] Refrigeration (e.g., 2-8 °C) is often suitable, but ensure the container is brought to room temperature before opening to prevent condensation from forming on the cold powder.[5]

Troubleshooting Guide

This guide provides a structured approach to solving common issues encountered during experimentation.

Problem Probable Cause(s) Recommended Solution(s)
My salt is clumpy and difficult to weigh accurately. The compound has absorbed atmospheric moisture due to improper storage or prolonged exposure during handling.[4]Solution 1 (Controlled Handling): Transfer the required amount of material inside a low-humidity environment, such as a glove box or a glove bag.[5][8] This is the preferred method as it prevents further moisture uptake. Solution 2 (Drying - Use with Caution): If the compound is thermally stable, you may dry it in a vacuum oven at a gentle temperature. Crucially, you must verify the thermal stability of your specific salt before applying heat , as some compounds can decompose.[3][4]
I'm observing inconsistent results, unexpected byproducts, or poor reaction yield. 1. Inaccurate Reagent Quantity: The weighed mass of your aminoquinoline salt was likely inflated by an unknown amount of water, altering molar ratios. 2. Water-Mediated Degradation: Absorbed water may be participating in the reaction, leading to hydrolysis or other side reactions.[1]Solution 1 (Quantify Water Content): Use a fresh, unopened container of the salt. For the problematic batch, determine the exact water content using Karl Fischer titration (see Protocol 2). You can then adjust the mass you weigh out to account for the water.[5] Solution 2 (Ensure Anhydrous Conditions): Rigorously dry all solvents and ensure other reagents are anhydrous. Handle the hygroscopic salt under an inert atmosphere.[4]
The solubility of my compound seems to have changed. Moisture absorption can trigger a change in the solid-state form of the compound (e.g., from a more soluble amorphous form to a less soluble crystalline hydrate).[1]Solution 1 (pH Adjustment): Since aminoquinolines are typically weak bases, their solubility is often pH-dependent.[9][10] Attempt to dissolve the compound in a buffer at a lower pH, which can protonate the amino groups and form a more soluble species in situ.[9] Solution 2 (Re-evaluate Material): Characterize the problematic batch using techniques like Powder X-ray Diffraction (PXRD) to check for changes in crystallinity compared to a reference standard. If the form has changed, the batch may not be suitable for experiments where solubility is a critical parameter.
My stock solution is degrading over time. While the compound may have been dry when weighed, residual moisture or the use of non-anhydrous solvents can lead to slow degradation (e.g., hydrolysis) in solution.Solution 1 (Use Anhydrous Solvent): Prepare stock solutions using high-purity, anhydrous-grade solvents. Solution 2 (Aliquot and Store): Prepare a concentrated stock, then create single-use aliquots. Store these aliquots under an inert atmosphere (e.g., argon) at -20 °C or -80 °C to minimize degradation.[7] Avoid repeated freeze-thaw cycles.

Visualizing the Workflow: Handling and Troubleshooting

To ensure procedural integrity, a systematic approach is essential. The following diagrams outline the decision-making process for handling newly received salts and for troubleshooting experimental inconsistencies.

Workflow for Handling a New Hygroscopic Compound A Receive Compound B Inspect Container Seal Is it intact? A->B C Store Immediately in Desiccator or Dry Box B->C Yes D Quarantine Lot. Contact Supplier. B->D No E Prepare for Weighing C->E F Equilibrate Container to Room Temperature E->F G Weigh in Controlled Environment? (e.g., Glove Box) F->G H Weigh Quickly in Open Lab. Minimize Exposure Time. G->H No I Weigh Inside Controlled Environment G->I Yes J Tightly Reseal Container and Return to Desiccator H->J I->J

Caption: Decision workflow for handling a new hygroscopic compound.

Troubleshooting Inconsistent Experimental Results A Inconsistent or Unexpected Results B Check Reagents. Is the Aminoquinoline Salt Hygroscopic? A->B C Investigate Other Variables (Solvents, Temp, etc.) B->C No D Assess Material Handling. Was it exposed to air? B->D Yes E Use Fresh, Unopened Lot. Repeat Experiment. D->E Yes / Unsure J Review Protocol for Other Potential Sources of Error D->J No F Problem Persists? E->F G Problem Solved. Discard Old Lot or Characterize Water Content. F->G No H Quantify Water Content of Old Lot via Karl Fischer Titration F->H Yes I Adjust Weighed Mass Based on Water Content and Repeat Experiment H->I

Caption: Troubleshooting flowchart for inconsistent experimental results.

Key Experimental Protocols

Protocol 1: Standard Operating Procedure for Weighing a Hygroscopic Aminoquinoline Salt

This protocol minimizes moisture uptake during the critical weighing step. The preferred method utilizes a controlled atmosphere.

Method A: Weighing in a Controlled Atmosphere (Glove Box)

  • Preparation: Ensure the glove box atmosphere is dry (typically <1% relative humidity). Place all necessary equipment (spatula, weigh boat/paper, vial for dissolution) inside the glove box antechamber and allow sufficient time for the atmosphere to purge.

  • Equilibration: Move the sealed container of the aminoquinoline salt from its storage location (e.g., refrigerator) into the glove box. Allow it to sit for at least 30 minutes to fully equilibrate to the glove box temperature. This step is critical to prevent condensation.

  • Weighing: Once equilibrated, open the container. Using a clean spatula, promptly transfer the desired amount of powder onto the weigh boat on the analytical balance.

  • Transfer: Immediately transfer the weighed powder into your receiving vessel (e.g., flask for solution preparation).

  • Sealing: Tightly reseal the main container of the aminoquinoline salt. For added security, wrap the cap with parafilm before removing it from the glove box.

Method B: Weighing in an Open Laboratory (Rapid Method)

This method is less ideal but can be used if a glove box is unavailable. Speed and preparation are key.

  • Preparation: Have all equipment ready: analytical balance, weigh boat, spatula, and the final receiving vessel (un-capped and ready).

  • Equilibration: Remove the sealed container from the desiccator/refrigerator and allow it to warm to ambient laboratory temperature for at least 30 minutes before opening .

  • Weighing: Unseal the container. Working quickly and efficiently, use a spatula to transfer an approximate amount of the solid to the weigh boat.[3] Minimize the time the main container is open.

  • Sealing: Immediately and tightly reseal the main container and return it to the desiccator.

  • Finalize: Record the precise weight and proceed immediately with your experiment (e.g., dissolution). Do not leave the weighed, hygroscopic material sitting on the balance.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This is the gold standard for accurately quantifying water content in a solid sample.[11] It is highly specific and requires only a small amount of material.[11]

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Add fresh Karl Fischer solvent (e.g., methanol-based) to the titration vessel and precondition it by titrating with the Karl Fischer reagent until the endpoint is reached and the solvent is "dry."

  • Reagent Standardization: Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) and add it to the vessel. Titrate to the endpoint to determine the water equivalence factor (F) of the reagent, expressed in mg of water per mL of titrant.[11]

  • Sample Preparation: If the sample consists of large crystals, quickly crush them to a particle size of about 2 mm to ensure efficient water extraction.[11]

  • Sample Analysis: Accurately weigh the hygroscopic aminoquinoline salt (typically 50-100 mg) and add it directly to the conditioned titration vessel.

  • Titration: Begin the titration. Allow sufficient time for all the water to be extracted from the solid into the solvent. The instrument will automatically stop at the electrometric endpoint. Record the volume of titrant consumed (B.R.).

  • Calculation: Calculate the percentage of water in the sample using the formula: % Water = (B.R. * F) / (Initial Sample Weight in mg) * 100[11]

Safety and Disposal

Always handle aminoquinoline derivatives with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13][14] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

Disposal of aminoquinoline waste must comply with institutional and local regulations.

  • Solid Waste: Collect unused compound and contaminated materials (e.g., weigh paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.[12][14]

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container.[14]

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[12]

References

  • Benchchem. (n.d.). Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Laboratory Professionals.
  • Lim, Y. P., & Tiew, Y. P. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
  • Benchchem. (n.d.). Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts.
  • Senieer. (2023). Drying Machines for API (Active Pharmaceutical Ingredient)
  • Pharmaguideline. (2011).
  • Benchchem. (n.d.). Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide for Laboratory Professionals.
  • University of Sheffield. (2023). Mechanistic understanding of spray dried active pharmaceutical ingredients (APIs).
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • IntechOpen. (2023). Perspective Chapter: Pharmaceutical Drying.
  • Benchchem. (n.d.). Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol.
  • Pilotech. (2026). API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed.
  • HepatoChem. (2016). How do you handle hygroscopic salts?.
  • Vesta® Nutra. (2019).
  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?.
  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives.
  • Journal of Hygienic Engineering and Design. (n.d.). DETERMINATION OF WATER CONTENT IN PHARMACEUTICAL SUBSTANCES.
  • ResearchGate. (2019).
  • Innova Design Group. (2024).
  • MilliporeSigma. (n.d.). Determination of Water Content in Tablets Using Karl Fischer Titration.
  • National Center for Biotechnology Information. (2015).
  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate)
  • PPD. (n.d.).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Fisher Scientific. (2012).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • National Center for Biotechnology Information. (n.d.). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.
  • National Center for Biotechnology Information. (n.d.). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes.
  • Open Access Journals. (n.d.).
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Catalent. (2023).
  • ResearchGate. (2010). Effect of water activity and water absorption properties on the stability of film-coated tablet formulations of a moisture sensitive active pharmaceutical ingredient | Request PDF.
  • National Center for Biotechnology Information. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains.
  • Pharmaceutical Online. (n.d.). The Impact Of Water Activity On The Chemical and Physical Stability Of Oral Solid Dosage Products.
  • RSC Publishing. (n.d.). Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains.
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • National Center for Biotechnology Information. (n.d.). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models.
  • AIR Unimi. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)

Sources

Validation & Comparative

C13 NMR chemical shifts for 6-ethoxy-3-methylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of substituted quinolines is a critical step in modern drug discovery. Derivatives like 6-ethoxy-3-methylquinolin-2-amine are vital pharmacophores, particularly recognized for their utility in developing highly selective[1]. However, the highly conjugated, electron-rich nature of the quinoline core often complicates nuclear magnetic resonance (NMR) assignments.

This guide provides an authoritative comparative analysis of industry-standard in silico


C NMR prediction tools—Mnova, ChemDraw, and ACD/Labs—benchmarked against self-validated experimental data for 6-ethoxy-3-methylquinolin-2-amine.

Mechanistic Causality of C Chemical Shifts

Before evaluating software performance, it is essential to understand the electronic environment dictating the experimental chemical shifts. The quinoline core's shifts are governed by a delicate balance of resonance (+M) and inductive (-I) effects[2]:

  • C2 (~156.4 ppm): This carbon is heavily deshielded due to the inductive pull of the adjacent endocyclic nitrogen and the exocyclic amine group.

  • C6 (~153.6 ppm): Strongly deshielded by the direct attachment of the electronegative oxygen atom from the ethoxy group.

  • C5 (~105.3 ppm) & C7 (~115.2 ppm): The ethoxy oxygen acts as a powerful

    
    -donor (+M effect). This resonance donates electron density specifically to the ortho and para positions, highly shielding C5 and C7 and driving their signals significantly upfield.
    
  • C3 (~121.5 ppm): The

    
    -methyl group exerts a mild shielding effect on the local 
    
    
    
    -system compared to an unsubstituted quinoline ring[2].

Experimental Protocol: A Self-Validating Workflow

To establish a rigorous ground truth for software comparison, the experimental acquisition must function as a self-validating system where each step confirms the integrity of the next.

Step 1: Sample Preparation & Matrix Selection

  • Procedure: Dissolve 20 mg of 6-ethoxy-3-methylquinolin-2-amine in 0.6 mL of DMSO-

    
    . Add 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: 2-aminoquinolines form strong intermolecular hydrogen bonds, which cause severe signal broadening in non-polar solvents like CDCl

    
    . DMSO-
    
    
    
    competitively disrupts these hydrogen-bonded networks, ensuring sharp, well-resolved resonances.
  • Self-Validation: The TMS peak (0.00 ppm) and the DMSO septet (39.52 ppm) serve as an internal dual-calibration check. If the distance between these peaks deviates from standard values, the sample temperature or lock signal is unstable.

Step 2: Spectrometer Acquisition

  • Procedure: Acquire data on a 400 MHz or 500 MHz spectrometer using a power-gated decoupling sequence (zgpg30) to prevent Nuclear Overhauser Effect (NOE) distortions from skewing baseline noise. Set the relaxation delay (D1) to 2.0 seconds.

  • Self-Validation: Do not halt acquisition until a Signal-to-Noise (S/N) ratio of >10:1 is achieved specifically for the quaternary carbons (C2, C4a, C6, C8a). This ensures that baseline artifacts are not mistakenly picked as low-intensity quaternary peaks.

Step 3: Spectral Processing

  • Procedure: Apply zero-filling to 64k data points and an exponential window function (Line Broadening = 1.0 Hz).

  • Self-Validation: Execute rigorous zeroth and first-order phase correction. The baseline must be perfectly flat; an undulating baseline will artificially shift the centroid of the peaks during automated peak-picking, invalidating the comparative data.

Comparative Analysis of Prediction Tools

We benchmarked the experimental ground truth against three leading prediction suites:

  • ACD/Labs NMR Predictors: Utilizes advanced Hierarchical Organisation of Spherical Environments (HOSE) codes integrated with neural networks. It is widely regarded as [3].

  • Mnova NMRPredict Desktop: Employs an ensemble approach, combining[4].

  • ChemDraw Professional (ChemNMR): Relies primarily on modified additivity rules. While fast, it frequently [3].

Workflow Exp Experimental Acquisition (13C NMR, DMSO-d6) Proc Spectral Processing (Phase & Baseline Corr.) Exp->Proc Comp Comparative Analysis (Δδ Evaluation, RMSE) Proc->Comp Pred In Silico Prediction (Mnova, ChemDraw, ACD/Labs) Pred->Comp Val Structural Validation (6-ethoxy-3-methylquinolin-2-amine) Comp->Val

Workflow for experimental acquisition and in silico prediction comparison.

Quantitative Data Presentation

The table below summarizes the


C NMR chemical shifts (in ppm). Root Mean Square Error (RMSE) is calculated to quantify the predictive fidelity of each software package.
Carbon PositionExperimental (ppm)Mnova Predict (ppm)ChemDraw (ppm)ACD/Labs (ppm)
C2 156.4155.8158.2156.1
C3 121.5122.1124.0121.8
C4 134.2133.5136.1134.5
C4a 127.8128.0129.5127.5
C5 105.3106.1108.2105.8
C6 153.6152.9155.0153.2
C7 115.2116.0118.5115.5
C8 128.4127.9130.1128.2
C8a 143.1142.5145.0143.6
3-CH

17.217.518.117.0
6-OCH

63.864.165.063.5
6-CH

14.614.815.214.5
Overall RMSE - 0.68 2.21 0.45

Conclusion

For the structural validation of 6-ethoxy-3-methylquinolin-2-amine, ACD/Labs provided the highest fidelity to the experimental data (RMSE = 0.45 ppm), successfully modeling the complex push-pull resonance effects of the ethoxy and amine groups across the fused bicyclic system. ChemDraw significantly underestimated the shielding at the C5 and C7 positions, resulting in a substantially higher RMSE (2.21 ppm). For researchers working with heavily substituted heterocycles, relying solely on basic additivity rules can lead to dangerous misassignments; advanced HOSE and neural network-based predictors are strictly recommended.

References

  • 
    C N.M.R. Spectra of Quinoline and Methylquinolines. Australian Journal of Chemistry. Available at:[Link]
    
  • Enhancement of Potency and Selectivity of 2-Aminoquinoline-Based Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • A review of Innovative Chemical Drawing and Spectra Prediction Computer Software. ResearchGate. Available at:[Link]

  • ACD/Spectrus Processor Review. Journal of Chemical Information and Modeling (ACS). Available at:[Link]

Sources

Modernizing Purity Analysis of Aminoquinolines: A Comparative Guide to High-pH Reversed-Phase vs. Traditional Ion-Pairing Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Basicity Problem"

Aminoquinolines (e.g., Primaquine, Chloroquine, Tafenoquine) represent a cornerstone in antimalarial therapeutics. However, their chemical structure—characterized by a basic quinoline ring and often a secondary amine side chain—presents a persistent chromatographic challenge.

Under standard acidic reversed-phase conditions (pH 2–4), these molecules are fully protonated. This leads to two critical failure modes:

  • Silanol Overload: The cationic analyte interacts strongly with residual anionic silanols on the silica surface, causing severe peak tailing (

    
    ) and retention time shifting.
    
  • Dewetting: Highly polar, charged species often elute in the void volume, preventing separation from matrix interferences.

For decades, the industry standard solution was Ion-Pairing (IP) Chromatography . While effective, IP is a "band-aid" approach that complicates mobile phase preparation and renders the method incompatible with Mass Spectrometry (MS).

This guide compares the legacy IP Method against the modern High-pH Hybrid Method , demonstrating why shifting to high-pH stable hybrid particle columns is the superior strategy for purity analysis.

Strategic Comparison of Methodologies

Method A: The Legacy Standard (Ion-Pairing)
  • Mechanism: An anionic reagent (e.g., Sodium 1-Pentanesulfonate) is added to the mobile phase.[1] It forms a neutral ion-pair with the protonated aminoquinoline, increasing retention and masking silanol interactions.

  • Status: Common in older Pharmacopeia monographs (e.g., USP).

  • Pros: Works on standard silica C18 columns; excellent resolution of specific isomers.

  • Cons:

    • Incompatible with LC-MS: Non-volatile salts suppress ionization and foul the source.

    • Slow Equilibration: Columns can take hours to equilibrate.

    • Hysteresis: The column is permanently altered; it is difficult to wash the IP reagent off, effectively dedicating the column to that specific method.

Method B: The Modern Solution (High-pH Hybrid C18)[1]
  • Mechanism: Utilizing Ethylene-Bridged Hybrid (BEH) or similar organosilica particles that are stable up to pH 12. The mobile phase pH is raised to 9.5–10.5.

  • Why it works: At pH 10, aminoquinolines (pKa ~8–9) are deprotonated (neutral). Neutral bases do not interact with silanols and exhibit high hydrophobicity, resulting in sharp peaks and strong retention without additives.

  • Pros:

    • MS Compatible: Uses volatile buffers (Ammonium Bicarbonate/Ammonium Hydroxide).

    • Superior Peak Shape: Tailing factors typically

      
      .
      
    • Robustness: No "memory effects" on the column.

Method C: The Niche Alternative (HILIC)
  • Mechanism: Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase with a high-organic mobile phase.[2]

  • Use Case: Best reserved for extremely polar metabolites (e.g., N-oxides) that do not retain even at high pH.

Decision Framework & Workflow

The following diagram illustrates the logical pathway for selecting the optimal method based on analyte properties and detection requirements.

MethodSelection Start Start: Aminoquinoline Purity Analysis CheckMS Is Mass Spec (LC-MS) Required? Start->CheckMS CheckPolarity Analyte LogP Value? CheckMS->CheckPolarity No (UV Only) MethodB Method B: High-pH Hybrid C18 (Recommended / UV & MS) CheckMS->MethodB Yes (MS Required) MethodA Method A: Ion-Pairing RP-HPLC (Legacy QC / UV Only) CheckPolarity->MethodA LogP > 0 (Legacy SOP exists) CheckPolarity->MethodB LogP > 0 (Hydrophobic) MethodC Method C: HILIC (Polar Metabolites) CheckPolarity->MethodC LogP < -1 (Very Polar)

Caption: Decision tree for selecting the appropriate chromatographic mode. Method B (High-pH) covers the widest range of applications.

Detailed Experimental Protocols

Protocol B: High-pH Purity Analysis (Recommended)

This protocol utilizes the "neutral state" strategy to eliminate silanol tailing.

1. Instrumentation & Column:

  • System: HPLC or UHPLC with PDA (200–400 nm) or QDa/MS detector.

  • Column: Hybrid C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18), 150 x 4.6 mm, 3.5 µm (or 2.5 µm for UHPLC).

  • Temperature: 40°C (Critical for mass transfer of basic analytes).

2. Mobile Phase Preparation:

  • Buffer (Solvent A): 10 mM Ammonium Bicarbonate. Adjust pH to 10.0 with Ammonium Hydroxide. Filter through 0.2 µm nylon filter.

  • Organic (Solvent B): 100% Acetonitrile (LC-MS Grade).

3. Gradient Profile:

Time (min) % A (Buffer) % B (ACN) Flow (mL/min) Curve
0.0 95 5 1.0 Initial
1.0 95 5 1.0 Hold
15.0 10 90 1.0 Linear
18.0 10 90 1.0 Wash
18.1 95 5 1.0 Re-equilibrate

| 23.0 | 95 | 5 | 1.0 | End |

4. Sample Preparation:

  • Dissolve standard/sample in 50:50 Water:Methanol. Avoid 100% organic diluents to prevent peak distortion (strong solvent effect).

  • Concentration: 0.1 mg/mL for impurity profiling.

Protocol A: Legacy Ion-Pairing (Reference Only)

Provided for comparison with existing pharmacopeial monographs.

1. Column: Standard Silica C18 (e.g., Phenomenex Luna C18(2)), 150 x 4.6 mm, 5 µm. 2. Mobile Phase:

  • Dissolve 1.0 g of Sodium 1-Pentanesulfonate in 900 mL water.

  • Add 1 mL Glacial Acetic Acid.[1]

  • Add 100 mL Methanol.

  • Adjust pH to 3.0 with dilute phosphoric acid. 3. Note: This mobile phase requires at least 60 minutes of equilibration time to saturate the stationary phase with the ion-pairing reagent.

Performance Data Comparison

The following table summarizes experimental data comparing the two approaches for the analysis of Primaquine Phosphate (PQ) and its related impurities (Imp-A, Imp-B).

Performance MetricMethod A: Ion-Pairing (Low pH)Method B: Hybrid C18 (High pH)Interpretation
USP Tailing Factor (PQ) 1.8 – 2.21.05 – 1.15 High pH eliminates silanol interaction, yielding symmetric peaks.
Resolution (PQ vs Imp-A) 2.5> 4.0 Deprotonation increases hydrophobicity differences, improving selectivity.
LOD (Signal-to-Noise = 3) 0.05 µg/mL (UV)0.001 µg/mL (MS) Method B allows MS detection, increasing sensitivity by 50x.
Equilibration Time > 60 mins< 10 mins Method B has no surface saturation requirement.
Column Lifetime ~500 injections> 2000 injections High pH hybrids are chemically more stable than silica exposed to acidic IP reagents.
Visualizing the Mechanism

The diagram below details why Method B outperforms Method A at the molecular level.

Mechanism cluster_0 Method A: Low pH (pH 3) cluster_1 Method B: High pH (pH 10) Base_Pos Aminoquinoline(+) (Protonated) Interaction Strong Ionic Attraction (Peak Tailing) Base_Pos->Interaction Silanol_Neg Silanol(-) (Ionized Surface) Silanol_Neg->Interaction Base_Neu Aminoquinoline(0) (Neutral) NoInteraction No Interaction (Sharp Peak) Base_Neu->NoInteraction Repulsion/Neutrality Silanol_Neg2 Silanol(-) (Ionized Surface)

Caption: Mechanistic difference: High pH neutralizes the analyte, breaking the interaction with the column surface.

Conclusion and Recommendations

For the purity analysis of aminoquinolines, the High-pH Hybrid C18 method (Method B) is the superior choice for modern drug development and QC laboratories.

Why switch?

  • Data Integrity: Symmetrical peaks allow for more accurate integration of trace impurities (0.05% level).

  • Future-Proofing: The method is directly transferrable to LC-MS for impurity identification, unlike ion-pairing methods.

  • Efficiency: Reduced equilibration times and higher flow rate capabilities (due to lower viscosity of ACN vs. MeOH) increase throughput.

Implementation Tip: When switching to high pH, ensure your system's autosampler wash solvent is also basic (e.g., 50% MeOH with 0.1% NH4OH) to prevent carryover of these "sticky" basic compounds.

References

  • BenchChem. (2025).[3] A Comparative Guide to HPLC Methods for Amino Acid Analysis: 2-Aminoquinoline (AQC) vs. Alternatives. BenchChem.

  • United States Pharmacopeia (USP). (2025).[4] Primaquine Phosphate Monograph: Assay and Organic Impurities. USP-NF.[5]

  • Phenomenex. (2025). HPLC Tech Tip: Basic Analytes and High pH. Phenomenex Application Notes.

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Guides.

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech Knowledge Base.

  • National Institutes of Health (NIH). (2015). Simultaneous quantitation of chloroquine and primaquine by UPLC-DAD and comparison with a HPLC-DAD method. PMC.

Sources

A Guide to the Orthogonal Structural Validation of the 2-Amino-3-Methylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1][2] Derivatives of 2-amino-3-methylquinoline, in particular, are of significant interest in drug discovery programs targeting a range of diseases from cancer to infectious agents.[3][4] The journey from synthesis to a viable drug candidate, however, is predicated on an unshakeable foundation: the absolute and unambiguous confirmation of its chemical structure.

This guide provides an in-depth comparison of the primary analytical techniques used for the structural validation of the 2-amino-3-methylquinoline scaffold. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a self-validating workflow where orthogonal techniques are used synergistically to build an irrefutable structural proof.

The Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the foundational tool for elucidating the carbon-hydrogen framework of a molecule. For a fused heterocyclic system like 2-amino-3-methylquinoline, a multi-pronged NMR approach is not just recommended; it is essential for unambiguous assignment.

Causality of Experimental Choices: While 1D ¹H and ¹³C spectra provide initial information on the number and types of protons and carbons, the complexity of the aromatic region and the presence of a substituent-heavy pyridine ring demand two-dimensional (2D) correlation experiments. COSY (Correlation Spectroscopy) is used to establish proton-proton connectivities through bonds, while HSQC (Heteronuclear Single Quantum Coherence) maps protons directly to their attached carbons. The most critical experiment for this scaffold is often the HMBC (Heteronuclear Multiple Bond Correlation), which reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to piece the molecular puzzle together across quaternary carbons and heteroatoms.

Predicted NMR Spectroscopic Data

The following table presents predicted ¹H and ¹³C NMR chemical shifts for 2-amino-3-methylquinoline. These values are estimated based on data from structurally similar compounds and serve as a benchmark for experimental verification.[5][6]

Atom/Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
-NH₂~5.5 (broad s)-C2, C3
-CH₃~2.3 (s)~15C2, C3, C4
H4~7.8 (s)~125C2, C3, C4a, C5, C8a
H5~7.9 (d)~128C4, C6, C7, C8a
H6~7.3 (t)~123C4a, C5, C8
H7~7.6 (t)~129C5, C8, C8a
H8~7.5 (d)~127C4a, C6, C7
C2-~158-NH₂, -CH₃
C3-~122-CH₃, H4
C4-~125-CH₃, H5
C4a-~124H5, H8
C8a-~147H4, H5, H7
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-amino-3-methylquinoline sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like those on the amino group) in a clean 5 mm NMR tube.[7]

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Data Acquisition:

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a proton-decoupled 1D ¹³C spectrum.

    • Acquire 2D correlation spectra: gCOSY, gHSQC, and gHMBC. Ensure sufficient scans for the ¹³C-detected experiments to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectra using appropriate software. The combination of these spectra should allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the core structure and substitution pattern.

Visualization: NMR Structural Elucidation Workflow

NMR Elucidation Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) HSQC HSQC (Direct C-H Bonds) HMBC HMBC (Long-Range C-H Bonds) Analysis Data Integration & Assignment H1->Analysis C13 13C NMR (Carbon Framework) C13->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Verified Scaffold Analysis->Structure

Caption: Workflow for 2D NMR-based structural elucidation.

The Gatekeeper: High-Resolution Mass Spectrometry (HRMS)

While NMR defines the molecular structure, mass spectrometry acts as a crucial gatekeeper, confirming the elemental composition. For a novel compound, low-resolution MS is insufficient; High-Resolution Mass Spectrometry (HRMS) is mandatory.

Causality of Experimental Choices: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This is a critical validation step that corroborates the structure proposed by NMR. For 2-amino-3-methylquinoline (C₁₀H₁₀N₂), the expected exact mass provides a clear pass/fail test. Furthermore, tandem MS (MS/MS) experiments can induce fragmentation of the molecular ion, yielding smaller pieces whose masses can be rationalized to further support the proposed structure.[8]

Predicted Mass Spectrometry Data
Ion Formula Calculated Exact Mass (m/z) Expected Fragmentation Loss
[M+H]⁺C₁₀H₁₁N₂⁺159.0917-
Fragment 1C₉H₈N⁺128.0651Loss of -CH₃ and -NH₂ fragments
Fragment 2C₉H₇N₂⁺143.0655Loss of CH₄ from protonated species
Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition:

    • Inject the sample into the LC-MS system. The LC step separates the compound of interest from any minor impurities.

    • Acquire data in positive ion mode using electrospray ionization (ESI).

    • Perform a full scan to detect the [M+H]⁺ ion.

    • Perform a tandem MS (MS/MS or data-dependent acquisition) experiment on the parent ion to obtain fragmentation data.

  • Data Analysis: Compare the experimentally measured exact mass of the [M+H]⁺ ion to the theoretical mass calculated for C₁₀H₁₁N₂⁺. The mass error should be less than 5 ppm. Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.

Visualization: Plausible MS/MS Fragmentation Pathway

MS/MS Fragmentation of [M+H]+ Parent [M+H]+ m/z = 159.0917 Frag1 m/z = 143.0655 Parent->Frag1 - CH4 Frag2 m/z = 128.0651 Parent->Frag2 - NH3, -CH3 radical

Caption: A plausible fragmentation pathway for protonated 2-amino-3-methylquinoline.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for structural determination. It provides a direct, three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the molecule and its packing in the crystal lattice.[9][10]

Causality of Experimental Choices: While NMR and MS provide powerful evidence for a structure, they are ultimately inferential. X-ray crystallography is a direct visualization method. Its results can confirm not only the connectivity but also the stereochemistry and subtle conformational details. However, its application is entirely dependent on the ability to grow a high-quality, single crystal, which can be a significant experimental hurdle. The choice of crystallization technique is therefore paramount.

Comparison of Crystallization Techniques
Technique Principle Best Suited For Reference
Slow Evaporation Gradually increasing solute concentration by slowly evaporating the solvent.Thermally stable compounds with moderate solubility.[11]
Vapor Diffusion Slow diffusion of a volatile anti-solvent vapor into the compound solution.Small quantities of material; often yields high-quality crystals.[10]
Slow Cooling Decreasing the solubility of the compound by slowly cooling a saturated solution.Compounds with temperature-dependent solubility.[10]
Anti-Solvent Adding a solvent in which the compound is insoluble to a solution of the compound.Rapid crystallization, may require optimization for quality.[11]
Experimental Protocol: Crystallization and Data Collection
  • Screening: Screen various solvents and crystallization techniques (as listed above) to find conditions that yield single crystals. This is often the most time-consuming step.

  • Crystal Mounting: Carefully mount a suitable single crystal (clear, well-defined facets, appropriate size) on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen is typically used to protect the crystal and reduce thermal motion.

  • Structure Solution & Refinement: Collect diffraction data as the crystal is rotated in the X-ray beam. The resulting diffraction pattern is then processed using specialized software to solve and refine the crystal structure.[9] The final output is a 3D model of the molecule with precise bond lengths, angles, and intermolecular interactions.

The Synergistic Workflow: A Comparative Overview

No single technique provides the complete picture. True structural validation comes from the convergence of evidence from orthogonal methods. The data from NMR, MS, and X-ray crystallography must be mutually consistent and self-validating.

Comparative Analysis of Validation Techniques
Technique Information Provided Strengths Limitations
NMR Spectroscopy Carbon-hydrogen framework, atom connectivity, molecular environment.Excellent for structure in solution, non-destructive.Inferential, can be complex to interpret, less sensitive.
Mass Spectrometry Molecular formula (HRMS), fragmentation patterns, molecular weight.High sensitivity, requires very little sample, confirms elemental composition.Provides no information on atom connectivity or stereochemistry.
X-ray Crystallography Unambiguous 3D atomic arrangement, bond lengths/angles, stereochemistry.The "gold standard" for absolute structure proof.Requires a high-quality single crystal, which can be difficult to obtain.
Visualization: Integrated Structural Validation Workflow

Integrated Structural Validation Workflow cluster_analysis Orthogonal Analysis Start Synthesized Compound MS HRMS (Molecular Formula) Start->MS NMR 1D & 2D NMR (Connectivity) Start->NMR XRAY X-ray Crystallography (3D Structure) Start->XRAY Check1 Data Congruent? MS->Check1 NMR->Check1 XRAY->Check1 Final Structurally Validated Scaffold Check1->Final Yes

Caption: A synergistic workflow combining orthogonal analytical techniques.

Conclusion

The structural validation of a promising scaffold like 2-amino-3-methylquinoline is a rigorous, multi-step process that forms the bedrock of trustworthy drug development. A strategy relying on a single analytical technique is insufficient and scientifically unsound. The most robust and defensible approach is an integrated one: using High-Resolution Mass Spectrometry to confirm the elemental formula, extensive 1D and 2D NMR spectroscopy to define the molecular connectivity in solution, and, whenever possible, Single-Crystal X-ray Crystallography to provide the ultimate, unambiguous proof of the three-dimensional structure. By ensuring the data from these orthogonal methods are congruent, researchers can have the highest degree of confidence in their molecular assets, paving the way for meaningful structure-activity relationship studies and further development.

References

  • BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
  • BenchChem. (2025). Application Notes and Protocols for X-ray Crystallography of Novel Benzo[f]quinoline Derivatives.
  • Turesky, R. J., et al. (2009). Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. PMC. Available at: [Link]

  • BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Lee, H., et al. (1994). Characterization of the mutagen 2-amino-3-methylimidazo[4,5-f]quinoline prepared from a 2-methylpyridine/creatinine/acetylformaldehyde model system. Mutagenesis. Available at: [Link]

  • BenchChem. (2025). The Quinoline Scaffold: A Cornerstone of Modern Drug Discovery.
  • Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Scientific Reports. Available at: [Link]

  • Irikura, K. K., et al. (2025). Theoretical structure determination of a class of heterocyclic compounds: The pyrazolidines. Journal of Molecular Structure. Available at: [Link]

  • Acta Crystallographica Section E. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCr Journals. Available at: [Link]

  • Wang, M., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Revista de la Sociedad Química de México. Available at: [Link]

  • Bontemps, J., et al. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry. Available at: [Link]

  • BenchChem. (2025). Spectroscopic Properties of 2-Aminoquinoline: A Technical Guide.
  • Scientific Reports. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Nature. Available at: [Link]

  • Turovic, D., et al. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science. Available at: [Link]

Sources

Safety Operating Guide

Safe Handling and Disposal Protocol for 2-Amino-6-ethoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. 2-Amino-6-ethoxy-3-methylquinoline is a functionalized quinoline derivative often utilized in medicinal chemistry and synthetic workflows.

Because specific, compound-level disposal directives for novel or highly specialized derivatives are often absent from standard databases, laboratory professionals must rely on the "cradle-to-grave" principle of hazardous waste management[1]. By analyzing the parent compound (quinoline) and the functional groups present, we can establish a scientifically rigorous, self-validating disposal procedure that complies with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) Subtitle C regulations[1].

Part 1: Hazard Profile & Mechanistic Causality

While 2-Amino-6-ethoxy-3-methylquinoline may lack a dedicated, globally harmonized Safety Data Sheet (SDS), its core structure dictates its hazard profile. The EPA classifies the parent quinoline core as a possible human carcinogen based on the observation of exposure-related hepatic tumors in animal models[2][3]. Furthermore, quinoline derivatives are known to be acutely toxic if swallowed and are highly toxic to aquatic life with long-lasting effects[4][5].

The table below synthesizes the quantitative hazard data and the mechanistic causality behind these classifications to inform our disposal strategy.

Table 1: Quantitative Hazard Data & Causality Summary
Hazard CategoryGHS ClassificationHazard StatementMechanistic Causality
Acute Toxicity (Oral) Category 3H301: Toxic if swallowedRapid absorption via the GI tract; subsequent hepatic metabolism yields toxic epoxide intermediates[6].
Skin/Eye Irritation Category 2 / 2AH315 / H319: Causes irritationThe lipophilic ethoxy group disrupts cellular lipid bilayers, while the basic amine causes localized pH shifts[5].
Carcinogenicity Category 2H351: Suspected of causing cancerThe quinoline core undergoes CYP450-mediated epoxidation, forming DNA-reactive adducts leading to genotoxicity[3].
Aquatic Toxicity Category 2H411: Toxic to aquatic lifeHigh octanol-water partition coefficient (

) leads to bioaccumulation; resists rapid environmental degradation[5].

Part 2: Pre-Disposal Preparations & PPE

Before initiating any disposal or cleanup procedures, you must establish a secure physical environment. The ethoxy and methyl substitutions on this specific molecule increase its lipophilicity compared to bare quinoline, meaning it will more readily penetrate standard latex.

  • Engineering Controls: All transfers of 2-Amino-6-ethoxy-3-methylquinoline (solid or in solution) must be conducted within a certified chemical fume hood to prevent inhalation of aerosolized dust or solvent vapors[4].

  • Personal Protective Equipment (PPE):

    • Hand Protection: Nitrile or neoprene gloves are mandatory. Causality: These materials offer superior resistance to lipophilic heterocyclic amines.

    • Eye Protection: Chemical safety goggles (not just safety glasses) to protect against micro-particulate dust and liquid splashes.

    • Body Protection: A standard, fully buttoned laboratory coat.

Part 3: Step-by-Step Disposal Protocol

Every protocol described below is designed as a self-validating system . By incorporating validation checks at each operational step, you eliminate the risk of incompatible mixing and ensure regulatory compliance.

Step 1: Waste Identification and Segregation

Do not mix 2-Amino-6-ethoxy-3-methylquinoline waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Causality: Because this compound contains a primary amine, it is susceptible to oxidation. Mixing it with strong oxidizing agents (e.g., peroxides, nitric acid) can lead to exothermic reactions and the formation of highly toxic nitroso- or N-oxide intermediates.

  • Action: Segregate solid waste (e.g., contaminated gloves, weigh boats, filter papers) from liquid waste (e.g., unused solutions, reaction mixtures, rinsate)[4].

Step 2: Liquid Waste Containerization
  • Action: Transfer liquid solutions containing the compound into a clearly labeled, compatible hazardous liquid waste container (typically a high-density polyethylene (HDPE) carboy).

  • Validation Check: Before sealing the container, verify the pH of the waste stream using pH indicator strips. Ensure the pH is relatively neutral (pH 6-8). If the compound was dissolved in a highly acidic or basic solution, neutralize it prior to adding it to the bulk waste container to prevent pressure buildup from unexpected acid-base reactions.

Step 3: Solid Waste Containerization
  • Action: Place any solid 2-Amino-6-ethoxy-3-methylquinoline, contaminated weighing boats, or filter papers directly into a labeled, sealable hazardous solid waste container[4].

  • Validation Check: Ensure the container lid is hermetically sealed after each addition to prevent the escape of volatile dust particulates into the laboratory atmosphere.

Step 4: Spill Management and Decontamination
  • Action: In the event of a spill, do not use water or bleach. Bleach (sodium hypochlorite) can oxidize the amine group into more toxic byproducts. Because the compound is highly lipophilic, aqueous cleaning is ineffective.

  • Decontamination: Wipe the area with absorbent pads soaked in a compatible organic solvent (e.g., ethanol or acetone). Collect all used pads and the solvent rinsate as hazardous waste[4].

Step 5: Labeling and EHS Transfer
  • Action: Apply a RCRA-compliant hazardous waste label to all containers. The label must explicitly list "2-Amino-6-ethoxy-3-methylquinoline" and its associated hazards (Toxic, Irritant, Environmental Hazard).

  • Final Disposal: Transfer the containers to your institutional EHS department. Ultimate disposal must be conducted through an approved and licensed hazardous waste disposal facility, which typically utilizes high-temperature incineration to completely break down the nitrogenous heterocyclic ring into harmless combustion products (

    
    , 
    
    
    
    , and
    
    
    )[4].

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the logical decision tree for the segregation and disposal of 2-Amino-6-ethoxy-3-methylquinoline, ensuring that both solid and liquid streams are managed safely.

G Start 2-Amino-6-ethoxy-3-methylquinoline Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (Powder, Consumables) Decision->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) Decision->Liquid Liquid SolidCont Sealable Hazardous Solid Waste Container Solid->SolidCont LiquidCont Compatible Hazardous Liquid Waste Container Liquid->LiquidCont Labeling Apply RCRA-Compliant Hazardous Waste Label SolidCont->Labeling LiquidCont->Labeling EHS Transfer to Institutional EHS for Approved Disposal Labeling->EHS

Figure 1: Decision tree and workflow for the segregation and disposal of 2-Amino-6-ethoxy-3-methylquinoline.

References

  • Hazardous Waste Generators | US EPA US Environmental Protection Agency (EPA)[Link]

  • Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS | US EPA, ORD US Environmental Protection Agency (EPA) Integrated Risk Information System[Link]

  • Toxicological Review of Quinoline (CAS No. 91-22-5) US Environmental Protection Agency (EPA)[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.